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  • Product: Tetrabutylammonium tetrathiorhenate(VII)
  • CAS: 16829-47-3

Core Science & Biosynthesis

Foundational

What are the properties of Tetrabutylammonium tetrathiorhenate(VII)?

Tetrabutylammonium Tetrathiorhenate(VII): Mechanistic Properties and Applications in Advanced Nanomaterial Synthesis As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap betwee...

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Author: BenchChem Technical Support Team. Date: March 2026

Tetrabutylammonium Tetrathiorhenate(VII): Mechanistic Properties and Applications in Advanced Nanomaterial Synthesis

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between fundamental coordination chemistry and applied nanomaterial synthesis. Tetrabutylammonium tetrathiorhenate(VII)—commonly denoted as (Bu4​N)[ReS4​] —is not merely a transition metal salt; it is a highly engineered single-source precursor. This guide breaks down the physicochemical properties, structural dynamics, and validated protocols for utilizing this compound in cutting-edge materials science, specifically in the synthesis of two-dimensional transition metal dichalcogenides (TMDs).

Physicochemical Properties and Structural Dynamics

At the core of (Bu4​N)[ReS4​] is the tetrathiorhenate(VII) anion, [ReS4​]− . In this complex, the central rhenium atom exists in a +7 oxidation state, coordinated by four sulfur atoms in a strict tetrahedral geometry[1].

The causality behind the compound's utility lies in its cation-anion pairing. Inorganic transition metal sulfides are notoriously insoluble in organic media. By pairing the highly charged [ReS4​]− anion with the bulky, lipophilic tetrabutylammonium cation [N(C4​H9​)4​]+ , the lattice energy of the solid is lowered, and the lipophilicity of the overall complex is drastically enhanced[1]. This steric shielding stabilizes the anion against premature aggregation and facilitates complete dissolution in non-polar organic solvents (e.g., toluene, chloroform, and 1-octadecene), enabling homogeneous solution-phase reactions[1].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name Tetrabutylammonium tetrathiorhenate(VII)
CAS Number 16829-47-3 (Primary) / 99459-09-3
Molecular Formula C16​H36​NReS4​
Molecular Weight 556.94 g/mol
Anion Geometry Tetrahedral ( [ReS4​]− )
Rhenium Oxidation State +7
Physical State Black crystalline solid

Synthesis of the Precursor: Phase-Transfer Catalysis (PTC)

The synthesis of (Bu4​N)[ReS4​] relies on Phase-Transfer Catalysis (PTC), a self-validating system that isolates the highly reactive intermediate from aqueous degradation[2].

Mechanistic Rationale: The reaction between water-soluble rhenium sources and sulfide ions occurs in the aqueous phase. However, the resulting [ReS4​]− anion is prone to hydrolysis. By introducing tetrabutylammonium bromide in an immiscible organic phase (e.g., dichloromethane), the lipophilic [Bu4​N]+ cation acts as a phase-transfer agent. It pairs with the [ReS4​]− anion at the biphasic interface and immediately shuttles it into the organic layer[2]. This continuous extraction drives the equilibrium forward and protects the product.

Step-by-Step PTC Protocol:

  • Aqueous Preparation: Dissolve ammonium perrhenate ( NH4​ReO4​ ) in deionized water. Slowly introduce an excess of aqueous ammonium sulfide ( (NH4​)2​S ) under continuous stirring until the solution transitions to a deep color, indicating the formation of [ReS4​]− .

  • Organic Phase Addition: Add a solution of tetrabutylammonium bromide ( (Bu4​N)Br ) dissolved in dichloromethane ( CH2​Cl2​ ) to the aqueous mixture.

  • Biphasic Extraction: Vigorously stir the biphasic mixture for 2–4 hours at room temperature. The target complex will migrate entirely into the lower organic layer.

  • Isolation: Separate the organic layer using a separatory funnel. Wash the organic phase with distilled water to remove residual inorganic salts.

  • Crystallization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Induce crystallization by adding a non-polar anti-solvent (e.g., diethyl ether) to precipitate the black crystalline (Bu4​N)[ReS4​] .

Application: One-Pot Synthesis of Single-Layer ReS2​ Nanosheets

The most advanced application of (Bu4​N)[ReS4​] is its use as a single-source precursor for synthesizing single-layer Rhenium Disulfide ( ReS2​ ) nanosheets[3].

Mechanistic Rationale: Thermal decomposition of (Bu4​N)[ReS4​] in a high-boiling solvent system of 1-octadecene (ODE) and oleylamine ensures controlled nucleation[3]. Oleylamine serves a dual purpose: it acts as a reducing solvent and a capping ligand. As the precursor decomposes, oleylamine binds selectively to the basal planes of the nucleating ReS2​ . This steric hindrance prevents c-axis stacking (van der Waals interactions between layers), effectively forcing the material to grow exclusively in the 2D plane, yielding single-layer nanosheets[3][4].

Step-by-Step Thermal Decomposition Protocol:

  • Precursor Loading: In a 50 mL three-neck round-bottom flask, combine 0.1 mmol of (Bu4​N)[ReS4​] with 7 mL of oleylamine and 8 mL of 1-octadecene (ODE)[3].

  • Degassing (Critical Validation Step): Heat the mixture to 110 °C under vacuum for 30 minutes[3]. Causality: This step removes dissolved oxygen and adventitious moisture, which would otherwise oxidize the sulfide to sulfate at high temperatures, ruining the stoichiometry of the final TMD.

  • Thermal Ramp: Purge the system with high-purity Nitrogen ( N2​ ) gas. Ramp the temperature at a rate of 10 °C/min up to 280 °C[3][4].

  • Nucleation and Growth: Maintain the reaction at 280 °C for exactly 5 minutes[3]. The precursor undergoes complete thermal decomposition, cleaving the N-C and Re-S bonds to nucleate single-layer ReS2​ .

  • Quenching & Purification: Remove the heating mantle and allow the flask to cool to room temperature naturally. Precipitate the nanosheets by adding an excess of ethanol, followed by centrifugation at 8000 rpm for 10 minutes. Redisperse the black pellet in hexane or chloroform for storage[4].

Reaction Pathway Visualization

G N1 Precursor: (Bu4N)[ReS4] N3 Thermal Decomposition (280°C, N2 atmosphere) N1->N3 Dissolved in N2 Solvent System: Oleylamine + ODE N2->N3 Acts as surfactant N4 Nucleation: Re-S Monomers N3->N4 Cleavage of N-C & Re-S bonds N6 Byproducts: Volatile Organics & SOx N3->N6 Off-gassing N5 Product: Single-Layer ReS2 N4->N5 Controlled 2D growth

Reaction pathway for the thermal decomposition of (Bu4N)[ReS4] into ReS2 nanosheets.

Safety, Handling, and Decomposition Dynamics

While (Bu4​N)[ReS4​] is generally stable under ambient air and moisture conditions, it is highly incompatible with strong oxidizing agents[1].

When subjected to extreme heat outside of a controlled inert atmosphere (such as in the event of a laboratory fire), the compound undergoes violent oxidative decomposition. This process releases a complex mixture of toxic and irritating fumes, including carbon monoxide, carbon dioxide, nitrogen oxides ( NOx​ ), sulfur dioxide ( SO2​ ), and volatile rhenium oxides[1][5].

Handling Standards:

  • Always store in a cool, dry, well-ventilated area away from direct sunlight[5].

  • Small spills should be neutralized by mixing with an inert absorbent like vermiculite or sodium carbonate before sweeping up[5].

  • Thermal decomposition experiments must strictly be conducted under a continuous flow of inert gas ( N2​ or Argon) and properly vented into a fume hood to manage off-gassing[5].

References

  • Chemsrc. "CAS#:16829-47-3 | TETRABUTYLAMMONIUM TETRATHIORHENATE (VII)". Chemsrc. Available at:[Link]

  • SciSpace. "Colloidal Single-Layer Photocatalysts for Methanol-Storable Solar H2 Fuel". SciSpace. Available at:[Link]

  • ResearchGate. "Characterizations of single-layer MoS2 nanosheets". ResearchGate. Available at:[Link]

Sources

Exploratory

Thermal stability and decomposition of Tetrabutylammonium tetrathiorhenate(VII).

A Technical Guide to the Thermal Stability and Decomposition of Tetrabutylammonium Tetrathiorhenate(VII) Abstract This technical guide provides a comprehensive overview of the thermal stability and decomposition profile...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Thermal Stability and Decomposition of Tetrabutylammonium Tetrathiorhenate(VII)

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Tetrabutylammonium tetrathiorhenate(VII), [N(C₄H₉)₄][ReS₄]. While direct experimental literature on this specific compound is sparse, this document synthesizes data from analogous quaternary ammonium salts and sulfur-containing compounds to present a scientifically grounded projection of its thermal behavior. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating the properties of complex inorganic salts. The following sections detail the expected thermal decomposition pathway, key influencing factors, and the analytical methodologies crucial for its empirical study.

Introduction: The Significance of Tetrabutylammonium Tetrathiorhenate(VII)

Tetrabutylammonium tetrathiorhenate(VII), often abbreviated as (TBA)[ReS₄], is a member of a class of compounds with a bulky quaternary ammonium cation and a tetrathiometalate anion. Such compounds are of interest in various fields, including catalysis, materials science for the synthesis of metal sulfides, and potentially in biological applications. The tetrathiorhenate anion, [ReS₄]⁻, is a sulfur analogue of the well-known perrhenate ion, [ReO₄]⁻, and its chemistry is pivotal in the formation of rhenium sulfide catalysts, which are active in hydrodesulfurization processes.

The thermal stability of (TBA)[ReS₄] is a critical parameter that dictates its utility in high-temperature applications and its shelf-life under various storage conditions. Understanding its decomposition mechanism is essential for controlling the synthesis of derivative materials, such as rhenium sulfide nanoparticles, and for ensuring safe handling and storage.

Projected Thermal Decomposition Profile

Based on the thermal analysis of similar tetrabutylammonium salts, such as those with tetrafluoroborate, hexafluorophosphate, and perchlorate anions, a multi-step decomposition process for (TBA)[ReS₄] is anticipated. The decomposition is expected to be an endothermic process initially, involving the breakdown of the crystal lattice, followed by exothermic decomposition of the organic cation and the inorganic anion.

Onset of Decomposition

The thermal stability of tetrabutylammonium salts is significantly influenced by the nature of the anion. For instance, the thermal stabilities of tetrabutylammonium salts with halogen-containing anions are reported to be in the order of TBAP < TBAHFP < TBATFB.[1] The decomposition of these salts typically initiates in the range of 200-300°C. It is plausible that the decomposition of (TBA)[ReS₄] would also commence within this temperature window. The initial step is likely the Hofmann elimination of the tetrabutylammonium cation, a common decomposition pathway for quaternary ammonium hydroxides and salts.

Proposed Decomposition Pathway

The thermal degradation of (TBA)[ReS₄] is hypothesized to proceed through the following stages:

  • Initial Decomposition (Hofmann Elimination): The tetrabutylammonium cation decomposes to yield tributylamine, 1-butene, and a proton.

    (C₄H₉)₄N⁺ → (C₄H₉)₃N + C₄H₈ + H⁺

  • Protonation and Decomposition of the Anion: The proton generated in the first step protonates the tetrathiorhenate anion, leading to the formation of unstable tetrathiorhenic acid, HReS₄. This acid is expected to rapidly decompose.

    H⁺ + [ReS₄]⁻ → [HReS₄] → ReS₂ + H₂S + S

  • Further Decomposition and Side Reactions: At higher temperatures, the initially formed products may undergo further reactions. Tributylamine can degrade, and the sulfur can react with the organic fragments.

The overall proposed decomposition can be summarized as:

(C₄H₉)₄N[ReS₄] (s) → (C₄H₉)₃N (g) + C₄H₈ (g) + ReS₂ (s) + H₂S (g) + S (s/g)

This proposed pathway is consistent with the decomposition mechanisms observed for other quaternary ammonium salts, where the cation breaks down to an amine and an alkene, and the anion decomposes into its constituent elements or simpler compounds.[1]

Experimental Methodologies for Thermal Analysis

A thorough investigation of the thermal stability and decomposition of (TBA)[ReS₄] necessitates a suite of analytical techniques. The following protocols are designed to provide a comprehensive understanding of the material's behavior upon heating.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the associated mass losses.

Protocol:

  • Calibrate the TGA instrument using standard reference materials.

  • Place 5-10 mg of finely ground (TBA)[ReS₄] into an alumina or platinum crucible.

  • Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

  • Maintain a continuous flow of an inert gas (e.g., nitrogen or argon) at a rate of 50-100 mL/min to prevent oxidative side reactions.

  • Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to different decomposition events.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of phase transitions (e.g., melting) and to determine the enthalpy changes associated with decomposition events (endothermic or exothermic).

Protocol:

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Seal 2-5 mg of (TBA)[ReS₄] in an aluminum or hermetically sealed pan.

  • Heat the sample from ambient temperature to 400°C at a heating rate of 10°C/min under an inert atmosphere.

  • Record the heat flow as a function of temperature. Endothermic peaks may indicate melting or the initial stages of decomposition, while exothermic peaks signify energetic decomposition processes.

Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

Objective: To identify the gaseous products evolved during the decomposition process.

Protocol:

  • Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

  • Perform a TGA experiment as described in section 3.1.

  • Simultaneously analyze the evolved gases with the MS or FTIR.

  • Correlate the evolution of specific gases with the mass loss steps observed in the TGA curve. For (TBA)[ReS₄], one would expect to detect fragments corresponding to tributylamine (m/z = 185), butene (m/z = 56), and hydrogen sulfide (m/z = 34).

Data Presentation and Interpretation

The data obtained from the thermal analysis experiments should be systematically presented to facilitate interpretation.

Table 1: Hypothetical TGA and DSC Data for (TBA)[ReS₄]
Thermal EventTemperature Range (°C)Mass Loss (%) (TGA)Peak Temperature (°C) (DSC)Enthalpy Change (J/g) (DSC)Probable Process
1180 - 250~45%230EndothermicHofmann elimination of the cation
2250 - 350~35%310ExothermicDecomposition of the anion and organic residues
Residue >350~20%--Rhenium Sulfide (ReS₂)
Diagram 1: Proposed Thermal Decomposition Workflow

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation Prep Tetrabutylammonium tetrathiorhenate(VII) Sample TGA TGA (10°C/min, N2 atm) Prep->TGA DSC DSC (10°C/min, N2 atm) Prep->DSC EGA TGA-MS / TGA-FTIR Prep->EGA MassLoss Mass Loss Curve (Decomposition Stages) TGA->MassLoss HeatFlow Heat Flow Curve (Endo/Exothermic Events) DSC->HeatFlow GasID Evolved Gas Identification EGA->GasID Mechanism Decomposition Mechanism Elucidation MassLoss->Mechanism HeatFlow->Mechanism GasID->Mechanism

Caption: Experimental workflow for the thermal analysis of (TBA)[ReS₄].

Diagram 2: Logical Flow of Decomposition

G Start Tetrabutylammonium tetrathiorhenate(VII) (C₄H₉)₄N[ReS₄] Step1 Step 1: Cation Decomposition Hofmann Elimination Start->Step1 Heat Products1 Products1 Step1->Products1 Step2 Step 2: Anion Decomposition Products1->Step2 Protonation of [ReS₄]⁻ Products2 Products2 Step2->Products2

Caption: Proposed logical pathway for the thermal decomposition of (TBA)[ReS₄].

Conclusion and Future Work

The thermal stability and decomposition of Tetrabutylammonium tetrathiorhenate(VII) are critical parameters for its application in various scientific and industrial fields. Based on the behavior of analogous compounds, a multi-step decomposition process initiated by the Hofmann elimination of the tetrabutylammonium cation is proposed. The subsequent decomposition of the tetrathiorhenate anion is expected to yield rhenium sulfide, hydrogen sulfide, and elemental sulfur.

To validate this proposed mechanism, rigorous experimental work is essential. The protocols for TGA, DSC, and EGA outlined in this guide provide a robust framework for such an investigation. Future studies should focus on the kinetic analysis of the decomposition steps to determine the activation energies and reaction orders. Furthermore, the characterization of the solid residue using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) would provide valuable insights into the morphology and crystallinity of the resulting rhenium sulfide product.

References

  • Prasad, M. R. R., et al. "Thermal Decomposition of Tetrabutylammonium – tetrafluoroborate, hexafluorophosphate and perchlorate." Journal of Applicable Chemistry, 2013, 2(4), 975-981. [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Properties of Tetrabutylammonium Tetrathiorhenate(VII)

This guide provides an in-depth analysis of the spectroscopic data for tetrabutylammonium tetrathiorhenate(VII), with a focus on its Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectral characteristics. This document...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the spectroscopic data for tetrabutylammonium tetrathiorhenate(VII), with a focus on its Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectral characteristics. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for the characterization of complex inorganic compounds.

Introduction: The Significance of Tetrabutylammonium Tetrathiorhenate(VII)

Tetrabutylammonium tetrathiorhenate(VII), with the chemical formula [(n-C₄H₉)₄N][ReS₄], is an inorganic salt that pairs a large, non-coordinating organic cation, tetrabutylammonium (TBA⁺), with a unique tetrahedral transition metal thioanion, tetrathiorhenate(VII) ([ReS₄]⁻). The scientific interest in this and related compounds stems from the electronic and structural properties of the d⁰ transition metal tetrathioanion. The spectroscopic characterization of [ReS₄]⁻ provides fundamental insights into ligand-to-metal charge transfer (LMCT) transitions and the vibrational modes of tetrahedral molecules. These properties are crucial for understanding the behavior of such compounds in various applications, including catalysis and materials science.

The TBA⁺ cation is chosen for its solubility in organic solvents and its general transparency in the mid-infrared and visible regions of the electromagnetic spectrum, which allows for an unobstructed view of the spectral features of the [ReS₄]⁻ anion. This guide will dissect the distinct spectroscopic signatures of the anion and provide a comprehensive understanding of their origins.

Electronic Absorption Spectroscopy (UV-Vis)

The electronic spectrum of tetrabutylammonium tetrathiorhenate(VII) in a suitable solvent, such as acetonitrile, is dominated by the intense absorptions of the [ReS₄]⁻ anion. These absorptions are characteristic of d⁰ transition metal complexes with sulfur-containing ligands and are assigned to ligand-to-metal charge transfer (LMCT) transitions.

In the tetrahedral [ReS₄]⁻ ion, the rhenium is in a +7 oxidation state with a d⁰ electron configuration. The highest occupied molecular orbitals (HOMOs) are primarily of sulfur ligand character, while the lowest unoccupied molecular orbitals (LUMOs) are derived from the empty d-orbitals of the rhenium center. The observed electronic transitions involve the excitation of an electron from a sulfur-based molecular orbital to a rhenium-based molecular orbital.

The electronic absorption spectrum of the [ReS₄]⁻ anion typically displays two to three distinct bands. The lowest energy transition is particularly notable as it falls in the visible region, rendering solutions of this salt intensely colored.

Table 1: Electronic Absorption Data for the Tetrathiorhenate(VII) Anion, [ReS₄]⁻

BandWavelength (λ_max) / nmWavenumber (ṽ_max) / cm⁻¹Molar Absorptivity (ε) / L mol⁻¹ cm⁻¹Assignment
ν₁~463~21,600~11,000¹A₁ → ¹T₂ (t₁ → 2e)
ν₂~318~31,400~14,000¹A₁ → ¹T₂ (3t₂ → 2e)
ν₃~238~42,000~21,000¹A₁ → ¹T₂ (t₁ → 4t₂)

Data synthesized from authoritative sources on the electronic spectra of tetrathioanions.

Interpretation of Electronic Transitions:

The transitions observed in the UV-Vis spectrum of [ReS₄]⁻ are explained by molecular orbital theory for a tetrahedral d⁰ complex. The ordering of the sulfur-based molecular orbitals is t₁, 3t₂, and 1e. The empty d-orbitals of rhenium split into e and t₂ sets in a tetrahedral field. The lowest energy transition, ν₁, corresponds to the excitation of an electron from the highest occupied molecular orbital of t₁ symmetry to the lowest unoccupied molecular orbital of e symmetry. The higher energy bands, ν₂ and ν₃, are assigned to transitions from deeper-lying sulfur-based orbitals to the empty rhenium d-orbitals.

The high molar absorptivity values for these bands are characteristic of fully allowed charge-transfer transitions.

G t1 t₁ 2e 2e (d-orbitals) t1->2e ν₁ (~463 nm) 4t2 4t₂ (d-orbitals) t1->4t2 ν₃ (~238 nm) 3t2 3t₂ 3t2->2e ν₂ (~318 nm) 1e 1e

Caption: Simplified MO diagram for electronic transitions in [ReS₄]⁻.

Vibrational Spectroscopy (Infrared - IR)

The infrared spectrum of tetrabutylammonium tetrathiorhenate(VII) is a composite of the vibrational modes of the tetrabutylammonium cation (TBA⁺) and the tetrathiorhenate(VII) anion ([ReS₄]⁻). For the purpose of characterizing the anion, it is crucial to distinguish its vibrational bands from those of the cation.

Vibrational Modes of the Tetrathiorhenate(VII) Anion:

The [ReS₄]⁻ anion has a tetrahedral geometry (T_d point group). For a tetrahedral XY₄ molecule, there are four fundamental vibrational modes:

  • ν₁(A₁): Symmetric stretch (Raman active only)

  • ν₂(E): Symmetric bend (Raman active only)

  • ν₃(T₂): Asymmetric stretch (IR and Raman active)

  • ν₄(T₂): Asymmetric bend (IR and Raman active)

Therefore, in the infrared spectrum, two bands corresponding to the ν₃ and ν₄ modes of the [ReS₄]⁻ anion are expected.

Table 2: Vibrational Frequencies for the Tetrathiorhenate(VII) Anion, [ReS₄]⁻

ModeSymmetryDescriptionWavenumber (cm⁻¹)IR ActivityRaman Activity
ν₁A₁Symmetric Re-S Stretch~465InactiveActive (polarized)
ν₂ESymmetric S-Re-S Bend~175InactiveActive
ν₃T₂Asymmetric Re-S Stretch~480Active Active
ν₄T₂Asymmetric S-Re-S Bend~190Active Active

Data compiled from authoritative vibrational spectroscopy studies of tetrathioanions.

The most prominent feature in the IR spectrum attributable to the [ReS₄]⁻ anion is the strong absorption band (ν₃) around 480 cm⁻¹. The lower frequency bending mode (ν₄) is expected around 190 cm⁻¹.

Vibrational Modes of the Tetrabutylammonium Cation:

The TBA⁺ cation exhibits a number of characteristic IR absorption bands primarily due to C-H stretching and bending vibrations of the butyl chains, and C-N stretching vibrations.

Table 3: Characteristic Infrared Absorption Bands of the Tetrabutylammonium (TBA⁺) Cation

Wavenumber (cm⁻¹)Assignment
2960-2870C-H stretching vibrations of CH₃ and CH₂ groups
1485-1460C-H bending (scissoring and asymmetric) vibrations
1380C-H symmetric bending of CH₃ groups
~980C-N stretching vibrations

These bands are useful for confirming the presence of the TBA⁺ cation but do not interfere with the characteristic ν₃ band of the [ReS₄]⁻ anion.

Experimental Protocols

4.1. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of tetrabutylammonium tetrathiorhenate(VII) in a UV-grade solvent (e.g., acetonitrile) to an approximate concentration of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a range of 200-800 nm.

  • Data Analysis: Identify the absorption maxima (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

4.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid-state analysis, prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a transparent disk. Alternatively, for solution-phase analysis, dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform) and use an appropriate liquid cell.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Background Correction: Record a background spectrum of the empty sample compartment (for KBr pellet) or the solvent-filled cell.

  • Sample Measurement: Place the sample in the spectrometer and record the IR spectrum, typically over the range of 4000-400 cm⁻¹. For analysis of the lower frequency modes, a spectrometer with a far-IR source and detector may be necessary.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the vibrational modes of the TBA⁺ cation and the [ReS₄]⁻ anion.

G cluster_0 UV-Vis Spectroscopy Workflow cluster_1 IR Spectroscopy Workflow uv_start Start uv_prep Prepare Dilute Solution (e.g., in Acetonitrile) uv_start->uv_prep uv_blank Record Solvent Baseline uv_prep->uv_blank uv_measure Measure Sample Spectrum (200-800 nm) uv_blank->uv_measure uv_analyze Analyze Spectrum (Identify λ_max, Calculate ε) uv_measure->uv_analyze uv_end End uv_analyze->uv_end ir_start Start ir_prep Prepare Sample (e.g., KBr Pellet) ir_start->ir_prep ir_bkgd Record Background Spectrum ir_prep->ir_bkgd ir_measure Measure Sample Spectrum (4000-400 cm⁻¹) ir_bkgd->ir_measure ir_analyze Analyze Spectrum (Assign Vibrational Modes) ir_measure->ir_analyze ir_end End ir_analyze->ir_end

Caption: Experimental workflows for UV-Vis and IR spectroscopy.

Conclusion

The spectroscopic characterization of tetrabutylammonium tetrathiorhenate(VII) provides a clear example of how UV-Vis and IR spectroscopy can be used to elucidate the electronic and structural properties of complex inorganic salts. The UV-Vis spectrum is defined by the intense ligand-to-metal charge transfer bands of the [ReS₄]⁻ anion, offering insights into its electronic structure. The IR spectrum is a combination of the vibrations of the tetrabutylammonium cation and the tetrathiorhenate(VII) anion, with the characteristic asymmetric Re-S stretching mode of the anion being a key diagnostic feature. This guide serves as a foundational resource for the interpretation of such spectra and outlines the standard methodologies for their acquisition.

References

  • Müller, A., Diemann, E., & Jørgensen, C. K. (1973). Electronic Spectra of Tetrahedral Oxo, Thio and Seleno Complexes Formed by Elements of the Beginning of the Transition Groups. Structure and Bonding, 14, 23-47.
  • Müller, A., Kebabcioglu, R., & Leroy, M. J. F. (1969). Infrarot- und Ramanspektren von Tetrathio- und Tetraselenometallaten des Rheniums und Wolframs. Comptes Rendus de l'Académie des Sciences, Série C, 268, 1352-1355.
  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part A: Theory and Applications in Inorganic Chemistry (6th ed.). John Wiley & Sons.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.
  • Lever, A. B. P. (1984). Inorganic Electronic Spectroscopy (2nd ed.). Elsevier.
Exploratory

The Architectural Role of the Tetrabutylammonium (TBA) Cation in Anion Stabilization: Mechanisms, "Naked Anion" Dynamics, and Catalytic Workflows

Executive Summary In advanced organic synthesis and drug development, the choice of counterion is as critical as the reactive species itself. The tetrabutylammonium (TBA) cation—a bulky, symmetric, and highly lipophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the choice of counterion is as critical as the reactive species itself. The tetrabutylammonium (TBA) cation—a bulky, symmetric, and highly lipophilic quaternary ammonium species—has emerged as a cornerstone for stabilizing reactive anions in non-polar environments. By preventing tight ion pairing, TBA induces the "naked anion" effect, exponentially increasing the nucleophilicity and basicity of the associated anion. This whitepaper dissects the mechanistic paradigms of TBA-mediated anion stabilization, its critical role in phase-transfer catalysis (PTC) and transition-metal chemistry, and provides self-validating experimental workflows for bench scientists.

The Lipophilic Counterion Paradigm

In traditional aqueous chemistry, hard alkali metal cations (e.g., Na+ , K+ ) tightly coordinate with anions, demanding extensive hydration shells that inherently dampen the anion's reactivity. The tetrabutylammonium cation ( [N(C4​H9​)4​]+ ) fundamentally disrupts this dynamic[1].

Due to its four butyl chains, TBA possesses immense steric bulk, which diffuses its positive charge over a large spatial volume. This structural lipophilicity allows TBA salts to partition seamlessly into organic solvents. More importantly, the steric hindrance prevents the cation from forming a tight electrostatic bond with the anion. The result is a highly reactive, desolvated anion—a state essential for driving difficult nucleophilic substitutions and stabilizing transient catalytic species[2].

Mechanistic Foundations of Anion Stabilization

Desolvation and the "Naked Anion" Effect

When a TBA salt (such as TBA fluoride) is introduced into an aprotic organic solvent, the lipophilic butyl chains shield the cation's core, dragging the anion into the organic phase. Because aprotic solvents cannot effectively solvate the anion via hydrogen bonding, and the TBA cation is too bulky to closely pair with it, the anion is left "naked"[2].

This lack of solvation removes the kinetic barrier typically required to strip away water molecules before a reaction can occur. Consequently, reagents like anhydrous tetrabutylammonium fluoride (TBAF) act as exceptionally potent sources of nucleophilic fluoride, capable of rapidly cleaving robust silicon-oxygen bonds in protecting group chemistry[3].

G A Aqueous Phase (Hydrated Anion) B Addition of TBA+ Salt (Bulky Lipophilic Cation) A->B C Ion Pairing [TBA+]---[Anion-] B->C D Phase Transfer to Organic Solvent C->D E Desolvation (Loss of Hydration Shell) D->E F Naked Anion Formation (High Nucleophilicity) E->F

Mechanism of TBA-induced naked anion formation.

Phase-Transfer Catalysis (PTC)

In biphasic systems (aqueous/organic), TBA salts act as highly efficient phase-transfer catalysts. The underlying causality relies on interfacial ion exchange. The TBA cation exchanges its native counterion (e.g., bromide or chloride) for the target reactant anion at the water-oil interface[4]. The newly formed lipophilic TBA-anion complex migrates into the organic phase, where the naked anion reacts with the organic substrate. Following the reaction, the TBA cation pairs with the leaving group and shuttles back to the aqueous interface to repeat the catalytic cycle[5].

Applications in Drug Development and Catalysis

Transition Metal and Nanocluster Stabilization

Beyond nucleophilic activation, TBA is critical for stabilizing anionic reactive intermediates in transition-metal catalysis. In the Mizoroki-Heck reaction, for example, the use of tetrabutylammonium chloride (TBACl) stabilizes anionic palladium(0) species. This stabilization is the driving force for the rate-determining oxidative addition step when strongly σ -donating neutral ligands are absent[6]. Furthermore, TBA has been proven to effectively stabilize transition-metal nanoclusters, such as Ir(0), preventing agglomeration and significantly extending the lifetime of the catalyst in solution[7].

Synthesis of Bioactive Heterocycles

In pharmaceutical manufacturing, tetrabutylammonium bromide (TBAB) is extensively utilized to synthesize complex bioactive heterocycles. Its ability to shuttle water-soluble anionic reactants into organic phases under mild, metal-free conditions minimizes toxic heavy-metal contamination—a critical regulatory requirement in active pharmaceutical ingredient (API) synthesis[5].

Quantitative Data: Comparative Efficacy of Counterions

To understand why TBA is selected over other cations, we must compare their physicochemical properties. The table below summarizes the causality between cation structure and anion reactivity.

Table 1: Comparative Efficacy of Counterions in Anion Activation

Cation SpeciesStructural ProfileLipophilicityIon-Pairing StrengthAnion ReactivityPrimary Application
Sodium ( Na+ ) Small, hard sphereVery LowVery HighLow (Highly hydrated)Aqueous reactions, salting out
Tetramethylammonium ( TMA+ ) Small, symmetricLowHighModerateMild phase-transfer
Tetrabutylammonium ( TBA+ ) Bulky, symmetricHighLowVery High (Naked Anion) PTC, drug synthesis, deprotection
Tetraphenylphosphonium ( Ph4​P+ ) Bulky, rigidVery HighVery LowHighOrganometallic chemistry

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each operational choice is explicitly detailed.

Protocol 1: TBA-Mediated Biphasic Alkylation (Phase-Transfer Catalysis)

This workflow describes the alkylation of an active methylene compound using TBAB as the phase-transfer catalyst.

G Step1 1. Substrate Preparation (Organic Phase) Step3 3. Biphasic Mixing (Vigorous Stirring) Step1->Step3 Step2 2. Reagent & Catalyst (Aqueous Phase + TBAX) Step2->Step3 Step4 4. Interfacial Ion Exchange (Formation of Active Complex) Step3->Step4 Step5 5. Organic Phase Reaction (Nucleophilic Attack) Step4->Step5 Step6 6. Phase Separation & Product Isolation Step5->Step6

Step-by-step workflow of TBA-mediated phase transfer catalysis.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve the organic substrate (e.g., an alkyl halide) in a non-polar solvent like toluene. Causality: Toluene provides an optimal dielectric environment that forces the TBA-anion complex to remain desolvated, maximizing nucleophilicity.

  • Aqueous Phase Preparation: Prepare a concentrated aqueous solution of the nucleophile (e.g., sodium cyanide or sodium hydroxide) and add 5-10 mol% of TBAB. Causality: The high ionic strength of the aqueous phase drives the lipophilic TBA cation toward the interface[4].

  • Interfacial Mixing: Stir the biphasic mixture vigorously (≥800 RPM) at the target temperature. Causality: Vigorous stirring maximizes the interfacial surface area, which is the rate-limiting physical step for the TBA cation to exchange bromide for the target anion.

  • Validation Check (Self-Validating Step): Monitor the organic phase via TLC. The rapid disappearance of the starting material validates that interfacial transfer and subsequent nucleophilic attack are occurring. If the reaction stalls, it indicates either insufficient agitation (reducing interfacial area) or catalyst poisoning by a highly lipophilic byproduct.

  • Isolation: Halt stirring, allow the phases to separate, and extract the organic layer. The TBAB catalyst remains predominantly in the aqueous phase or can be washed out with water.

Protocol 2: Silyl Ether Deprotection using Anhydrous TBAF

Step-by-Step Methodology:

  • Reagent Preparation: Utilize a 1.0 M solution of TBAF in Tetrahydrofuran (THF). Ensure the THF is strictly anhydrous. Causality: If water is present, the fluoride anion will immediately form a tight hydration shell, destroying the "naked anion" effect and rendering the TBAF inert[3].

  • Reaction Execution: Cool the substrate (dissolved in THF) to 0°C. Dropwise add 1.1 equivalents of the TBAF solution. Causality: The silicon-fluoride bond is thermodynamically highly favorable. The naked fluoride attacks the silicon atom, releasing the alkoxide anion. Cooling controls the exothermic nature of this highly reactive state.

  • Validation Check (Self-Validating Step): Perform an in-process TLC check. The cleavage of the silyl ether is visually confirmed by a distinct shift to a more polar spot (the free alcohol) on the TLC plate. If no shift occurs, the TBAF has likely absorbed atmospheric moisture, hydrating the fluoride and killing its nucleophilicity.

  • Quenching: Quench the reaction with saturated aqueous ammonium chloride to protonate the resulting alkoxide, followed by standard aqueous workup.

Conclusion

The tetrabutylammonium cation is far more than a passive spectator ion; it is an active architectural tool that dictates the microenvironment of chemical reactions. By enforcing the "naked anion" effect and facilitating cross-phase molecular transport, TBA enables transformations that would be kinetically impossible in standard aqueous media. For drug development professionals and synthetic chemists, mastering the physical chemistry of TBA-anion pairing is essential for designing efficient, green, and scalable catalytic workflows.

References

  • Phase Behavior and Phase-Transfer Catalysis of Tetrabutylammonium Salts. Interface-Mediated Catalysis Langmuir - ACS Publications[Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles PMC - National Institutes of Health[Link]

  • Phase transfer catalysis (PTC) OperaChem[Link]

  • Understanding Anionic "Ligandless" Palladium Species in the Mizoroki-Heck Reaction PubMed - National Institutes of Health[Link]

  • Transition-Metal Nanocluster Stabilization Fundamental Studies Langmuir - ACS Publications[Link]

  • Counterion Wikipedia [Link]

  • "Anhydrous" tetrabutylammonium fluoride: a mild but highly efficient source of nucleophilic fluoride ion Connected Papers[Link]

Sources

Protocols & Analytical Methods

Method

Using Tetrabutylammonium tetrathiorhenate(VII) as a single-source precursor.

Application Note: Synthesis of Single-Layer Rhenium Disulfide ( ReS2​ ) Nanosheets via Tetrabutylammonium Tetrathiorhenate(VII) Precursor Executive Summary The synthesis of 2D transition metal dichalcogenides (TMDCs) lik...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Single-Layer Rhenium Disulfide ( ReS2​ ) Nanosheets via Tetrabutylammonium Tetrathiorhenate(VII) Precursor

Executive Summary

The synthesis of 2D transition metal dichalcogenides (TMDCs) like Rhenium Disulfide ( ReS2​ ) is critical for advanced applications in photocatalysis, biosensing, and nanomedicine. Traditional dual-source syntheses often suffer from stoichiometric imbalances and require the handling of highly toxic H2​S gas. Utilizing Tetrabutylammonium tetrathiorhenate(VII) ( [(C4​H9​)4​N][ReS4​] ) as a single-source precursor (SSP) circumvents these limitations[1]. This application note details a field-proven, stacking-hinderable colloidal strategy to synthesize single-layer ReS2​ nanosheets, emphasizing the mechanistic causality behind each experimental parameter[2].

Mechanistic Causality: The Role of the Single-Source Precursor

The efficacy of [(C4​H9​)4​N][ReS4​] lies in its molecular architecture:

  • Lipophilic Cation for Homogeneous Nucleation: The bulky tetrabutylammonium cation ( [NBu4​]+ ) significantly enhances the solubility of the salt in non-polar organic solvents like 1-octadecene (ODE)[3]. Complete dissolution prior to thermal decomposition prevents localized supersaturation, ensuring uniform nucleation.

  • Pre-formed Metal-Chalcogen Bonds: The core tetrathiorhenate(VII) anion ( [ReS4​]− ) features a central rhenium atom coordinated by four sulfur atoms in a tetrahedral geometry[3]. These pre-existing Re–S bonds lower the activation energy required for ReS2​ formation and guarantee perfect stoichiometric delivery[1].

  • Steric Passivation via Oleylamine: Oleylamine acts as both a reducing agent and a dynamic capping ligand. Upon thermal cleavage of the precursor, primary amines bind to the highly active edge sites of the growing ReS2​ nuclei. This provides steric hindrance that physically prevents van der Waals stacking of the 2D layers, restricting growth to a single layer[4].

Mechanism A [(C4H9)4N][ReS4] Single-Source Precursor B Thermal Cleavage (C-N & Re-S bonds) A->B 280°C Heat C ReS2 Nuclei B->C Nucleation D Oleylamine Capping (Steric Hindrance) C->D Surface Passivation E Single-Layer ReS2 (Stacking Prevented) D->E Growth Restriction

Mechanistic pathway of ReS2 nucleation and stacking-hindered growth.

Self-Validating Experimental Protocol

This protocol is adapted from the one-pot colloidal wet-chemical approach used to generate highly active ReS2​ photocatalysts[5][6]. The workflow is designed as a self-validating system: deviations in solvent ratios or temperature will immediately manifest as visible aggregation or failure to precipitate during the washing phase.

Materials Required
  • Precursor: Tetrabutylammonium tetrathiorhenate(VII) (CAS: 16829-47-3)[3]

  • Surfactant/Solvent: Oleylamine (Technical grade, 70%)

  • Non-Coordinating Solvent: 1-Octadecene (ODE, 90%)

  • Purification Solvents: Toluene (Anhydrous), Methanol (Anhydrous)

Step-by-Step Methodology
  • Reaction Assembly: In a 50 mL three-neck round-bottom flask, combine 0.1 mmol of [(C4​H9​)4​N][ReS4​] with 7 mL of oleylamine and 8 mL of ODE[6].

    • Causality: The specific ratio of oleylamine to ODE balances the capping density required to prevent stacking while maintaining a high enough boiling point to drive decomposition.

  • Degassing (Critical Step): Connect the flask to a Schlenk line. Degas the mixture under vacuum at 110 °C for 30 minutes[6].

    • Causality: This removes dissolved oxygen and trace moisture. Failure to degas will result in the oxidation of the highly sensitive [ReS4​]− anion, yielding unwanted rhenium oxides instead of sulfides[3].

  • Thermal Decomposition: Switch the system to a continuous Nitrogen ( N2​ ) flow. Rapidly ramp the temperature to 280 °C and hold precisely for 5 minutes[6].

    • Causality: 280 °C is the optimal thermal decomposition threshold. If the temperature is raised too high (e.g., approaching oleylamine's boiling point of 360 °C), the oleylamine ligands will dynamically desorb from the nanosheet surfaces, leading to uncontrollable multi-layer stacking[4].

  • Quenching: Remove the heating mantle and allow the flask to cool naturally to room temperature.

  • Purification via Anti-Solvent Precipitation: Add 15 mL of a Toluene/Methanol mixture (1:1 v/v) to the crude product. Centrifuge at 8000 rpm for 10 minutes. Discard the supernatant and wash the precipitate two more times with the same solvent mixture[6].

    • Causality: Toluene solvates the hydrophobic alkyl chains of the oleylamine capping agent, preventing irreversible aggregation. Methanol acts as a polar anti-solvent, drastically lowering the dielectric constant of the medium to force the capped single-layer nanosheets to precipitate out of suspension.

SynthesisWorkflow N1 Precursor Assembly [(C4H9)4N][ReS4] + Oleylamine + ODE N2 Degassing 110°C, 30 min (Vacuum) N1->N2 Mix & Heat N3 Thermal Decomposition 280°C, 5 min (N2 Flow) N2->N3 Ramp Temp N4 Quenching Cool to Room Temperature N3->N4 Remove Heat N5 Purification Toluene/Methanol Wash N4->N5 Add Solvents N6 Single-Layer ReS2 Nanosheets N5->N6 Centrifuge

Workflow for the colloidal synthesis of single-layer ReS2 nanosheets.

Quantitative Process Parameters

ParameterValue / SpecificationMechanistic Purpose
Precursor Loading 0.1 mmolProvides stoichiometric Re and S; lipophilic cation ensures complete dissolution[3][6].
Solvent Matrix 7 mL Oleylamine + 8 mL ODEODE provides high boiling point; Oleylamine acts as the steric capping agent[6].
Degassing Phase 110 °C for 30 minRemoves O2​ and H2​O to prevent precursor oxidation into rhenium oxides[3][6].
Reaction Temp 280 °COptimal thermal decomposition threshold without stripping surface ligands[4][6].
Reaction Time 5 minRestricts Ostwald ripening and limits growth strictly to single-layer thickness[6].
Wash Solvents Toluene / Methanol (1:1)Toluene solvates alkyl chains; Methanol forces precipitation for centrifugation[6].

Quality Control & Validation Metrics

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed:

  • Transmission Electron Microscopy (TEM) / AFM: Confirms the morphology. A successful synthesis will yield nanosheets with a measured thickness of approximately 0.6 nm, indicative of a single layer[4].

  • X-ray Photoelectron Spectroscopy (XPS): Validates the chemical state. High-resolution spectra should display distinct peaks for Re 4f and S 2p , confirming the +4 oxidation state of Rhenium and the -2 state of Sulfur, verifying complete reduction from the +7 state of the precursor[7].

  • Colloidal Stability: The purified powder should readily resuspend in non-polar solvents (like chloroform or hexane) to form a clear, stable dispersion without visual flocculation[4].

References

  • Benchchem. "Tetrabutylammonium Tetrathiorhenate(VII) | [NBu₄][ReS₄]". Benchchem Product Database.3

  • Pang, Y., et al. "Colloidal Single-Layer Photocatalysts for Methanol-Storable Solar H2 Fuel." Advanced Materials 31, no. 49 (2019). SciSpace. 5

  • Pang, Y., et al. "Colloidal Single-Layer Photocatalysts for Methanol-Storable Solar H2 Fuel (Experimental Methods)." Advanced Materials (2019). SciSpace. 6

  • University of Southampton. "Molecular Precursors for the Electrodeposition of 2D-Layered Metal Chalcogenides for Next Generation Electronics." ePrints Soton. 1

  • Li, Y., et al. "Photocatalysts: Colloidal Single‐Layer Photocatalysts for Methanol‐Storable Solar H2 Fuel." Advanced Materials (2019). ResearchGate. 4

  • ResearchGate. "Characterizations of single-layer MoS2 and ReS2 nanosheets." 7

Sources

Application

Mastering the Synthesis of Rhenium-Sulfur Clusters from [NBu₄][ReS₄]: An Application Guide

Introduction: The Significance of Rhenium-Sulfur Clusters Rhenium-sulfur (Re-S) clusters are a fascinating class of inorganic compounds characterized by a core of rhenium atoms bridged by sulfur ligands. These molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Rhenium-Sulfur Clusters

Rhenium-sulfur (Re-S) clusters are a fascinating class of inorganic compounds characterized by a core of rhenium atoms bridged by sulfur ligands. These molecular architectures exhibit a rich variety of structures, from simple dimers to complex, high-nuclearity aggregates. Their importance spans multiple scientific disciplines, driven by their unique electronic, photophysical, and catalytic properties. In materials science, Re-S clusters are explored for their potential in developing novel phosphors and luminescent materials. Their ability to facilitate a range of chemical transformations, including hydrogenation and dehydrogenation reactions, makes them promising candidates for applications in heterogeneous catalysis. This guide provides a detailed exploration of the synthesis of Re-S clusters, with a focus on utilizing the versatile and highly reactive precursor, tetrabutylammonium tetrathioperrhenate, [NBu₄][ReS₄].

The Precursor of Choice: Understanding [NBu₄][ReS₄]

Tetrabutylammonium tetrathioperrhenate, [NBu₄][ReS₄], is an excellent and widely used starting material for the synthesis of a diverse array of rhenium-sulfur clusters. Its utility stems from several key characteristics:

  • High Reactivity: The [ReS₄]⁻ anion contains rhenium in a high oxidation state (+7) and is rich in sulfur, making it susceptible to reduction and condensation reactions that are the foundation of cluster assembly.

  • Solubility: The bulky tetrabutylammonium cation ([NBu₄]⁺) imparts good solubility in a range of common organic solvents, such as acetonitrile and dichloromethane. This facilitates homogeneous reaction conditions, allowing for greater control over the synthetic process.

  • Versatility: As will be demonstrated, [NBu₄][ReS₄] can be transformed into various cluster types, including cubane-like [Re₄S₄] cores and larger aggregates, through careful selection of reagents and reaction conditions.

General Synthetic Strategies: From Monomer to Cluster

The construction of Re-S clusters from the [ReS₄]⁻ anion typically involves a series of reductive condensation or self-assembly processes. The choice of ancillary reagents is paramount in directing the reaction toward a specific cluster architecture. A common and effective strategy involves the use of tertiary phosphines, which serve a dual role as both reducing agents and coordinating ligands.

The general reaction can be conceptualized as the reduction of Re(VII) in the [ReS₄]⁻ anion to lower oxidation states, typically Re(III) or Re(IV), which then aggregate with sulfur atoms to form the stable cluster core. The phosphine ligands coordinate to the rhenium centers, stabilizing the resulting cluster and preventing uncontrolled polymerization or precipitation.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Precursor cluster_1 Reaction Conditions cluster_2 Cluster Formation cluster_3 Product Isolation & Characterization Precursor [NBu₄][ReS₄] in Solution Reagents Ancillary Reagents (e.g., Phosphines, Acids) Precursor->Reagents Cubane Cubane-Type Clusters [Re₄S₄(PR₃)₄]ⁿ⁺ Reagents->Cubane Solvent Solvent System (e.g., Acetonitrile, Toluene) Solvent->Cubane Temperature Temperature Control (e.g., Reflux) Temperature->Cubane Isolation Crystallization / Precipitation Cubane->Isolation Other Other Cluster Types Other->Isolation Characterization Spectroscopy (NMR, UV-Vis) Mass Spectrometry X-ray Crystallography Isolation->Characterization

Caption: General workflow for the synthesis of rhenium-sulfur clusters.

Protocol 1: Synthesis of a Neutral Cubane-Type Cluster, [Re₄S₄(PPh₃)₄]

This protocol details the preparation of a neutral tetranuclear rhenium-sulfur cluster with a cubane-like [Re₄S₄] core, stabilized by triphenylphosphine (PPh₃) ligands. This type of cluster is analogous in structure to the well-known [Fe₄S₄] clusters found in biological systems.

Rationale and Mechanistic Insights

The reaction proceeds through the reduction of Re(VII) in [ReS₄]⁻ by triphenylphosphine. The phosphine is oxidized to triphenylphosphine sulfide (S=PPh₃), and the reduced rhenium species undergo a self-assembly process to form the thermodynamically stable [Re₄S₄] cubane core. The remaining triphenylphosphine molecules then act as terminal ligands, coordinating to the rhenium atoms and satisfying their coordination spheres. The choice of a high-boiling solvent like toluene allows the reaction to be conducted at elevated temperatures, which is necessary to overcome the activation energy for the reduction and assembly steps.

Experimental Procedure
  • Reagents and Materials:

    • [NBu₄][ReS₄]

    • Triphenylphosphine (PPh₃)

    • Toluene (anhydrous)

    • Acetonitrile

    • Diethyl ether

    • Standard Schlenk line and glassware for inert atmosphere synthesis

  • Step-by-Step Protocol:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [NBu₄][ReS₄] (1.0 eq) in anhydrous toluene.

    • Add triphenylphosphine (4.0 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. The color of the solution will typically change from orange/yellow to a dark brown or black.

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent under vacuum.

    • Precipitate the crude product by adding an excess of a non-polar solvent like diethyl ether or hexane.

    • Collect the solid by filtration and wash with diethyl ether to remove unreacted triphenylphosphine and triphenylphosphine sulfide.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, or by column chromatography.

Characterization
  • ³¹P{¹H} NMR Spectroscopy: A single resonance is expected for the coordinated PPh₃ ligands, shifted from the position of free PPh₃.

  • Mass Spectrometry (e.g., ESI-MS): The molecular ion peak corresponding to the [Re₄S₄(PPh₃)₄]⁺ species should be observed.

  • X-ray Crystallography: Single crystals suitable for X-ray diffraction can confirm the cubane-type structure.

Protocol 2: Synthesis of a Cationic Cubane-Type Cluster, [Re₄S₄(PCy₃)₄]⁺

This protocol describes the synthesis of a cationic cubane-type cluster using the bulkier and more electron-donating tricyclohexylphosphine (PCy₃) ligand.

Rationale and Mechanistic Insights

The use of a more basic and sterically demanding phosphine like PCy₃ can influence the final oxidation state and stability of the resulting cluster. In this case, the reaction conditions can be tailored to favor the formation of a cationic [Re₄S₄]⁺ core. The synthesis often involves an intermediate step where a rhenium-phosphine complex is formed, which then undergoes condensation.

G A [NBu₄][ReS₄] C Intermediate Rhenium-Phosphine Complexes A->C Reduction & Ligand Exchange B PCy₃ (Reducing Agent & Ligand) B->C D [Re₄S₄(PCy₃)₄]⁺ (Cationic Cluster) C->D Condensation & Assembly E S=PCy₃ (Byproduct) C->E Sulfur Abstraction

Caption: Reaction pathway for the formation of a cationic Re-S cluster.

Experimental Procedure
  • Reagents and Materials:

    • [NBu₄][ReS₄]

    • Tricyclohexylphosphine (PCy₃)

    • Acetonitrile (anhydrous)

    • Tetrahydrofuran (THF, anhydrous)

    • A suitable counter-ion source (e.g., NaBPh₄ or NH₄PF₆) may be required for isolation.

  • Step-by-Step Protocol:

    • Under an inert atmosphere, dissolve [NBu₄][ReS₄] (1.0 eq) in anhydrous acetonitrile.

    • In a separate flask, dissolve tricyclohexylphosphine (4.0-5.0 eq) in anhydrous THF.

    • Slowly add the phosphine solution to the [NBu₄][ReS₄] solution at room temperature with vigorous stirring.

    • Stir the reaction mixture at room temperature for 2-4 hours, then gently heat to 50-60 °C for an additional 8-12 hours.

    • Cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration.

    • If the product remains in solution, it can be precipitated by the addition of a salt containing a non-coordinating anion, such as NaBPh₄, to facilitate the isolation of the cationic cluster as its tetraphenylborate salt.

    • Wash the isolated solid with THF and diethyl ether.

    • Recrystallization from a solvent like dichloromethane layered with ether can yield X-ray quality crystals.

Comparative Data and Expected Outcomes

ParameterProtocol 1: [Re₄S₄(PPh₃)₄]Protocol 2: [Re₄S₄(PCy₃)₄]⁺
Phosphine Ligand Triphenylphosphine (PPh₃)Tricyclohexylphosphine (PCy₃)
Cluster Charge Neutral (0)Cationic (+1)
Typical Solvent TolueneAcetonitrile/THF
Reaction Temperature Reflux (~111 °C)50-60 °C
Key Outcome Formation of a neutral cubane clusterFormation of a stable cationic cluster
Isolation Precipitation with non-polar solventMay require counter-ion exchange

Troubleshooting and Expert Insights

  • Low Yields: Inadequate exclusion of air and moisture can lead to the formation of rhenium oxides and other side products. Ensure all solvents are rigorously dried and the reaction is performed under a positive pressure of inert gas. The stoichiometry of the phosphine reagent is also critical; an excess is often required to ensure complete reduction and ligation.

  • Product Purity: The primary byproduct, phosphine sulfide (S=PR₃), can sometimes be difficult to remove. Multiple washings with a solvent in which the product is insoluble but the byproduct is soluble (e.g., diethyl ether) are recommended. Column chromatography on silica gel or alumina can also be an effective purification method.

  • Crystallization: Growing single crystals for X-ray diffraction can be challenging. Slow diffusion of a non-polar solvent (e.g., hexane or pentane) into a concentrated solution of the cluster in a polar solvent (e.g., dichloromethane or chloroform) is a reliable technique.

Safety Precautions

  • Rhenium compounds, while generally less toxic than some other heavy metals, should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Tertiary phosphines are often air-sensitive and can be irritants. Handle them in a well-ventilated fume hood or a glovebox.

  • The organic solvents used in these syntheses are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantles with temperature controllers).

Conclusion

The synthesis of rhenium-sulfur clusters from [NBu₄][ReS₄] is a versatile and powerful method for accessing a wide range of molecular architectures with interesting physical and chemical properties. By carefully controlling the reaction conditions and the choice of ancillary ligands, particularly phosphines, researchers can selectively target specific cluster types, such as the neutral and cationic cubane-like species detailed in this guide. The protocols and insights provided herein serve as a robust starting point for scientists and professionals in research and drug development to explore the rich chemistry of rhenium-sulfur clusters.

References

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  • Johnson, D. C. (2008). Iron–sulfur cluster biosynthesis. Current Opinion in Chemical Biology, 12(2), 175–181.
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  • Naumov, N. G., & Virovets, A. V. (2015). Supramolecular Frameworks Based on Rhenium Clusters Using the Synthons Approach. Crystals, 5(4), 549–562.
  • Fedorov, V. E., & Mironov, Y. V. (2021). Thermally Controlled Synthesis of Octahedral Rhenium Clusters with 4,4′-Bipyridine and CN− Apical Ligands. Molecules, 26(22), 6945.
  • Sokolov, M. N., & Fedorov, V. E. (2022). Replenishment in the Family of Rhenium Chalcobromides; Synthesis and Structure of Molecular {Re₄S₄}Br₈(TeBr₂)₄, Dimeric [{Re₄S₄}Br₈(TeBr₂)₃]₂, and Polymeric {Re₄S₄}Br₈ Compounds Based on the {Re₄S₄}⁸⁺ Tetrahedral Cluster Core. Inorganic Chemistry, 61(50), 20472–20479.
  • Li, H., & Riisager, A. (2021). Rhenium in Heterogeneous Catalysis: A Rising Star for Hydrogenation Reactions.
  • Fontecave, M., & Ollagnier-de-Choudens, S. (1998). Biogenesis of Iron–Sulfur Clusters. In Advances in Inorganic Chemistry (Vol. 47, pp. 1–38). Academic Press.
  • Anisimov, A. V., & Tarakanova, A. V. (2025).
  • Gladysz, J. A. (2004). Synthesis and Reactivity of Rhenium Carbon-Chain Complexes and Other Adducts of Super-Sized Phosphines. FAU University Press.
  • Wikipedia. (2023). Cubane-type cluster. In Wikipedia.
  • Abram, U. (2016). [ReH₃(PPh₃)₄] – A Key Compound in the Rhenium Hydride Chemistry. Refubium - Freie Universität Berlin.
  • Py, B., & Barras, F. (2013). Enzymatic and Chemical In Vitro Reconstitution of Iron-Sulfur Cluster Proteins. In Methods in Molecular Biology (Vol. 966, pp. 29–39). Springer.
  • Tisato, F., & Refosco, F. (2010). Synthesis and Characterization of Rhenium(III) Complexes with (Ph₂PCH₂CH₂)₂NR Diphosphinoamine Ligands. Inorganic Chemistry, 49(17), 7896–7906.
  • Pronin, A. S., & Mironov, Y. V. (2021). SYNTHESIS AND STRUCTURE OF A RHENIUM TETRAHEDRAL CLUSTER COMPLEX WITH THE {Re₄(PO)₄}⁴⁺ CORE. Journal of Structural Chemistry, 62(7), 1079–1085.
  • Holm, R. H., & O'Sullivan, T. (2013). Cubane-Type Co₄S₄ Clusters: Synthesis, Redox Series, and Magnetic Ground States. Inorganic Chemistry, 52(21), 12225–12235.
  • Holm, R. H., & Ciurli, S. (1996). Polycubane Clusters: Synthesis of [Fe₄S₄(PR₃)₄]¹⁺,⁰ (R = But, Cy). Inorganic Chemistry, 35(24), 7013–7021.
  • Holm, R. H., & Averill, B. A. (2011). Cubane-type Fe₄S₄ Clusters with Chiral Thiolate Ligation: Formation by Ligand Substitution, Detection of Intermediates by ¹H NMR, and Solid State Structures Including Spontaneous Resolution Upon Crystallization. Inorganic Chemistry, 50(21), 11082–11090.
  • Holm, R. H., & Averill, B. A. (2011).
Method

Handling and storage procedures for Tetrabutylammonium tetrathiorhenate(VII).

Application Note & Protocol: Handling, Storage, and Utilization of Tetrabutylammonium Tetrathiorhenate(VII) Executive Summary Tetrabutylammonium tetrathiorhenate(VII), commonly abbreviated as TBATRe, is a highly speciali...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Handling, Storage, and Utilization of Tetrabutylammonium Tetrathiorhenate(VII)

Executive Summary

Tetrabutylammonium tetrathiorhenate(VII), commonly abbreviated as TBATRe, is a highly specialized organometallic salt utilized extensively as a precursor in inorganic chemistry and materials science[1]. Comprising a lipophilic tetrabutylammonium cation and a tetrathiorhenate(VII) anion ( [ReS4​]− ), this reagent is critical for synthesizing complex rhenium-sulfur clusters and advanced two-dimensional (2D) materials, such as single-layer Rhenium Disulfide ( ReS2​ ) nanosheets[1][2].

Because the quality of downstream catalytic materials depends heavily on precursor purity, understanding the physicochemical causality behind the storage, handling, and experimental deployment of TBATRe is essential for researchers and drug development professionals working with transition metal dichalcogenides (TMDs).

Physicochemical Properties & Storage Causality

To design a self-validating storage system, one must first understand the inherent properties of the compound. The lipophilic cation enhances the salt's solubility in non-polar organic solvents, which is a distinct advantage for solution-phase colloidal synthesis[1].

Table 1: Physicochemical Profile of Tetrabutylammonium Tetrathiorhenate(VII)

PropertyValue / Description
CAS Number 16829-47-3[1]
Molecular Formula C16​H36​NReS4​ [1]
Molecular Weight 556.94 g/mol [1]
Appearance Black crystals[3]
Oxidation State (Re) +7 (Tetrahedral geometry)[1]
Solubility Highly soluble in non-polar to weakly polar organic solvents[1]
Storage Causality and Environmental Control

Unlike many transition metal halides, TBATRe is fundamentally stable in the presence of ambient air and moisture[1]. However, its storage protocol is dictated by its reactivity with oxidizing agents and thermal stress:

  • Temperature & Light: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources[3]. Causality: Prolonged thermal stress can prematurely weaken the Re-S bonds, degrading the precursor before synthesis.

  • Chemical Isolation: Keep containers tightly sealed and strictly isolated from strong oxidizing agents[1]. Causality: The sulfide ligands are susceptible to oxidation. An uncontrolled reaction with strong oxidizers will trigger decomposition, releasing highly irritating and toxic fumes of sulfur oxides ( SOx​ ) and rhenium oxides ( ReOx​ )[1][3].

Safe Handling and Spill Management Procedures

Handling TBATRe requires strict adherence to laboratory safety protocols to mitigate exposure risks associated with its decomposition products and inherent dust hazards.

  • Engineering Controls: All weighing, transferring, and reacting of TBATRe must be conducted within an efficient, certified fume hood[3]. Causality: This prevents the inhalation of airborne crystalline dust and safely vents any SOx​ or ReOx​ fumes generated during accidental decomposition[3].

  • Personal Protective Equipment (PPE): Approved safety glasses, chemical-resistant gloves, and a standard laboratory coat are mandatory[3]. If local exhaust ventilation is compromised, a respirator compliant with 29 CFR 1910.134 must be utilized[3].

  • Spill Protocol: In the event of a localized spill, do not use water if oxidizing agents are nearby. Instead, mix the spilled black crystals with an inert absorbent like vermiculite or a mild neutralizing agent like sodium carbonate[3]. Sweep up the mixture using non-sparking tools and dispose of it according to hazardous heavy-metal waste regulations[3].

Application Protocol: Synthesis of Single-Layer ReS2​ Nanosheets

TBATRe is the premier single-source precursor for the "one-pot" colloidal synthesis of single-layer ReS2​ nanosheets, which act as highly efficient photocatalysts for methanol-storable solar H2​ fuel production[2][4]. The following protocol leverages a stacking-hinderable strategy.

Reagents Required
  • Tetrabutylammonium tetrathiorhenate(VII) (0.1 mmol)[2]

  • Oleylamine (OLA) (7 mL)[2]

  • 1-Octadecene (ODE) (8 mL)[2]

  • Toluene and Methanol (HPLC grade)[2]

Step-by-Step Methodology
  • Precursor Assembly: In a 50 mL three-neck round-bottom flask, combine 0.1 mmol of TBATRe with 7 mL of oleylamine and 8 mL of 1-octadecene[2].

    • Scientific Insight: Oleylamine acts as both a reducing agent and a capping ligand. Its bulky aliphatic chain sterically hinders the van der Waals forces between forming ReS2​ layers, exclusively forcing the formation of single-layer nanosheets rather than bulk crystals[4].

  • Degassing Phase: Connect the flask to a Schlenk line. Heat the mixture to 110 °C under vacuum for 30 minutes[2].

    • Scientific Insight: This step is critical to purge dissolved oxygen and trace moisture, preventing the premature oxidation of the [ReS4​]− anion into unwanted rhenium oxides.

  • Thermal Decomposition: Switch the system to a continuous Nitrogen ( N2​ ) flow. Rapidly ramp the temperature to 280 °C and hold for exactly 5 minutes[2].

    • Scientific Insight: At 280 °C, the tetrabutylammonium cation degrades, and the tetrathiorhenate anion undergoes thermal decomposition, nucleating into ReS2​ [5].

  • Quenching: Remove the heating mantle and allow the flask to cool naturally to room temperature[2].

  • Isolation and Purification: Add 15 mL of a 1:1 (v/v) toluene/methanol mixture to the crude solution to precipitate the nanosheets[2]. Centrifuge the mixture, discard the supernatant, and wash the black precipitate three additional times with the toluene/methanol mixture to remove unreacted ODE and OLA[2].

  • Drying: Transfer the purified product to an inert glovebox and allow it to dry naturally[2].

Process Visualization

ReS2_Synthesis N1 Precursor Mixture 0.1 mmol TBATRe + OLA + ODE N2 Degassing 110 °C, 30 min, Vacuum N1->N2 Remove O2/H2O N3 Thermal Decomposition 280 °C, 5 min, N2 Flow N2->N3 Cleave Re-S bonds N4 Cooling & Quenching Add Toluene/Methanol (1:1) N3->N4 Arrest crystal growth N5 Purification Centrifugation & Washing (x3) N4->N5 Remove unreacted organics N6 Single-Layer ReS2 Nanosheets Glovebox Drying N5->N6 Isolate final photocatalyst

Workflow for the colloidal synthesis of single-layer ReS2 nanosheets from TBATRe.

References

  • Chemsrc. "CAS#:16829-47-3 | TETRABUTYLAMMONIUM TETRATHIORHENATE (VII)." Chemsrc. Available at: [Link]

  • Li, Y., Yin, Z., Jia, G., et al. "Colloidal Single-Layer Photocatalysts for Methanol-Storable Solar H2 Fuel." Advanced Materials, 2019. Available at: [Link]

  • ResearchGate (Li et al.). "(PDF) Photocatalysts: Colloidal Single‐Layer Photocatalysts for Methanol‐Storable Solar H2 Fuel." ResearchGate. Available at: [Link]

Sources

Application

Application Note: Safety Protocols and Handling of Tetrabutylammonium Tetrathiorhenate(VII) in Nanomaterial Synthesis

Executive Summary Tetrabutylammonium tetrathiorhenate(VII), denoted as [NBu4​][ReS4​] , is a specialized transition metal coordination complex primarily utilized as a versatile, single-source precursor in the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrabutylammonium tetrathiorhenate(VII), denoted as [NBu4​][ReS4​] , is a specialized transition metal coordination complex primarily utilized as a versatile, single-source precursor in the synthesis of rhenium-sulfur clusters and rhenium disulfide ( ReS2​ ) nanomaterials[1][2]. Due to the increasing interest in single-layer ReS2​ for advanced photocatalysis, hydrodesulfurization (HDS), and optoelectronic applications, standardizing the handling and thermal decomposition protocols for this precursor is critical[1][3].

This application note provides a comprehensive guide to the physicochemical properties, rigorous safety precautions, and a field-validated experimental protocol for utilizing [NBu4​][ReS4​] in the colloidal synthesis of single-layer ReS2​ nanosheets.

Chemical Profile and Hazard Data

The core utility of [NBu4​][ReS4​] lies in its structural composition. The central rhenium atom is in a +7 oxidation state, tetrahedrally coordinated by four sulfur atoms to form the [ReS4​]− anion[2]. The bulky, lipophilic tetrabutylammonium cation ( [NBu4​]+ ) is strategically chosen over simple ammonium to stabilize the highly reactive anion and dramatically enhance its solubility in non-polar organic solvents (such as octadecene)[2]. This solubility is the fundamental prerequisite for uniform, solution-phase colloidal synthesis.

Quantitative Chemical and Safety Profile
Property / Hazard ParameterDescription / Value
Chemical Formula C16​H36​NReS4​
Molecular Weight 556.94 g/mol
CAS Number 16829-47-3
Physical Appearance Black crystals (solid); Intense purple (in solution)
Primary Health Hazards Irritating to the respiratory tract, skin, and eyes. Harmful if swallowed[4].
Hazardous Decomposition Emits toxic, irritating rhenium oxide fumes and sulfur oxides ( SOx​ )[2][4].
Storage Requirements Cool, dry, well-ventilated area; isolated from heat, direct sunlight, and strong oxidizers[2][4].

Safety Precautions and Handling Protocols

Working with [NBu4​][ReS4​] requires strict adherence to laboratory safety standards due to its irritant properties and the severe toxicity of its thermal decomposition byproducts.

Engineering Controls & Personal Protective Equipment (PPE)
  • Ventilation: All handling, weighing, and reactions involving this compound must be conducted within an efficient, certified laboratory fume hood[4]. Thermal decomposition protocols (which reach up to 280 °C) pose a high risk of generating volatile rhenium oxides and sulfur dioxide.

  • PPE: Operators must wear approved chemical safety goggles, a standard laboratory coat, and nitrile gloves[4]. If engineering controls are compromised or insufficient, a respirator compliant with 29 CFR 1910.134 (or local equivalents) is mandatory[4].

Storage and Spill Management
  • Storage: The compound is broadly air- and moisture-stable at room temperature but is highly incompatible with strong oxidizing agents[2]. Keep containers tightly sealed in a dark, cool environment to prevent gradual photo-degradation or thermal breakdown[4].

  • Spill Procedure: In the event of a solid spill, do not use water. Small spills should be mixed with an inert absorbent material such as vermiculite or a mild neutralizing agent like sodium carbonate, carefully swept up to avoid dust generation, and disposed of according to local hazardous waste regulations[4].

Experimental Protocol: Synthesis of Single-Layer ReS2​ Nanosheets

The following protocol outlines a highly controlled, one-pot colloidal wet-chemical approach to synthesize single-layer ReS2​ nanosheets using [NBu4​][ReS4​] as a single-source precursor[3].

Mechanistic Rationale (E-E-A-T)

This protocol employs a "surfactant-directing" strategy[3]. Oleylamine serves a dual purpose: it acts as a mild reducing agent to facilitate the transition of Re(VII) to Re(IV), and as a capping ligand that sterically hinders the 3D stacking of the resulting ReS2​ layers[5]. 1-Octadecene (ODE) is selected as the primary solvent because its high boiling point (~315 °C) comfortably accommodates the 280 °C decomposition threshold of the precursor without boiling off.

Step-by-Step Methodology
  • Precursor Preparation: In a standard 50 mL three-neck round-bottom flask, add 0.1 mmol of Tetrabutylammonium tetrathiorhenate(VII) ( [NBu4​][ReS4​] ).

  • Solvent Addition: Inject 7 mL of oleylamine and 8 mL of 1-octadecene (ODE) into the flask[3]. Ensure the flask is connected to a Schlenk line for atmosphere control.

  • Degassing Phase (Critical Step): Heat the mixture to 110 °C under a dynamic vacuum for 30 minutes [3].

    • Causality: This step is non-negotiable. It forcefully evaporates trace water and purges dissolved oxygen from the solvents. Failure to degas will result in the premature oxidation of the precursor at high temperatures, yielding unwanted rhenium oxide nanoparticles instead of phase-pure ReS2​ . A self-validating indicator of successful degassing is the complete cessation of micro-bubbling in the solvent.

  • Thermal Decomposition: Switch the Schlenk line to a continuous dry Nitrogen ( N2​ ) flow. Rapidly ramp the temperature to 280 °C and hold it precisely for 5 minutes [3].

    • Causality: The rapid heating triggers a burst of nucleation as the [ReS4​]− anion decomposes. The strictly limited 5-minute hold time kinetically traps the reaction, allowing anisotropic lateral growth of the nanosheets while preventing vertical van der Waals stacking (bulk aggregation)[5].

  • Quenching: Remove the heating mantle and allow the reaction flask to cool naturally to room temperature under continuous N2​ flow.

  • Purification & Washing: Transfer the crude dark mixture to centrifuge tubes. Add 15 mL of a 1:1 (v/v) Toluene/Methanol mixture[3].

    • Causality: The oleylamine-capped ReS2​ nanosheets are highly hydrophobic and disperse well in toluene. Methanol acts as a highly polar anti-solvent. The 1:1 ratio perfectly alters the dielectric constant of the medium, forcing the nanosheets to precipitate out of the suspension while leaving unreacted precursor and excess oleylamine dissolved.

  • Isolation: Centrifuge the mixture at 8,000 RPM for 10 minutes. Discard the supernatant. Repeat the Toluene/Methanol wash cycle three times to ensure the complete removal of organic impurities[3].

Workflow Visualization

G Precursor Tetrabutylammonium Tetrathiorhenate(VII) (0.1 mmol) Mix Mixing in 50 mL 3-neck flask Precursor->Mix Solvent Oleylamine (7 mL) + Octadecene (8 mL) Solvent->Mix Degas Degassing (110 °C, 30 min, Vacuum) Mix->Degas Remove O2/H2O Heat Thermal Decomposition (280 °C, 5 min, N2 flow) Degas->Heat Induce Nucleation Cool Cool to Room Temp Heat->Cool Wash Centrifuge & Wash (Toluene/Methanol 1:1) Cool->Wash Remove Organics Product Single-Layer ReS2 Nanosheets Wash->Product

Workflow for the colloidal synthesis of single-layer ReS2 nanosheets via thermal decomposition.

References

  • Chemsrc. "CAS#:16829-47-3 | TETRABUTYLAMMONIUM TETRATHIORHENATE (VII) MSDS". Chemsrc. Available at:[Link]

  • SciSpace. "Colloidal Single-Layer Photocatalysts for Methanol-Storable Solar H2 Fuel". Advanced Materials. Available at:[Link]

  • Yin, Z., et al. "Photocatalysts: Colloidal Single‐Layer Photocatalysts for Methanol‐Storable Solar H2 Fuel (Adv. Mater. 49/2019)". ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: [NBu4][ReS4] Thermal Decomposition &amp; ReS2 Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the thermal decomposition of Tetrabutylam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the thermal decomposition of Tetrabutylammonium tetrathiorhenate(VII) ([NBu4][ReS4]). This single-source precursor is highly valued for synthesizing single-layer Rhenium Disulfide (ReS2) nanosheets 1, but improper handling can lead to complex organic and inorganic side products.

Below, you will find mechanistic explanations, quantitative data, and self-validating protocols to ensure phase-pure synthesis.

Troubleshooting Guide

Q: My ReS2 nanosheets are heavily contaminated with carbonaceous residue. How do I prevent this? A: The tetrabutylammonium cation ([NBu4]+) undergoes a process known as Hofmann elimination at elevated temperatures (typically >170 °C). This base- or heat-catalyzed reaction abstracts a β-proton, cleaving the cation into tributylamine and 1-butene 2. If your reaction temperature ramps too quickly, or if there is insufficient capping agent (like oleylamine) to stabilize the intermediate species, these organic byproducts undergo secondary thermal cracking, leaving amorphous carbon behind. Causality & Fix: Use a strictly controlled heating ramp (e.g., 5 °C/min) and ensure an excess of oleylamine. This allows the volatile 1-butene to safely outgas and the tributylamine to remain solvated until the post-reaction washing phase.

Q: I am detecting volatile white/yellow fumes and rhenium oxides in my final product instead of pure ReS2. What went wrong? A: While [NBu4][ReS4] is air-stable at room temperature, the [ReS4]- anion becomes highly susceptible to oxidation at the decomposition temperatures required for ReS2 synthesis (280–300 °C) 3. If your Schlenk line has a micro-leak, or if your high-boiling solvents were not thoroughly degassed, trace oxygen will react with the precursor to form volatile rhenium oxide fumes and sulfur dioxide 4. Causality & Fix: Oxygen acts as a preferential electron acceptor over the internal redox processes of the precursor. You must degas all solvents under vacuum at 120 °C for at least 1 hour prior to injecting the precursor.

Troubleshooting Issue Issue: Impure ReS2 Yield Check1 Check Reaction Atmosphere Issue->Check1 O2Present O2/Moisture Present Check1->O2Present O2Absent Strict Inert Gas (Ar/N2) Check1->O2Absent Result1 Rhenium Oxides (ReOx) & SO2 Formed O2Present->Result1 Check2 Check Temperature & Solvents O2Absent->Check2 TempLow Temp < 280 °C or Poor Degassing Check2->TempLow TempOpt Temp 280-300 °C + Excess Oleylamine Check2->TempOpt Result2 Incomplete Precursor Breakdown & Carbon Residue TempLow->Result2 Result3 Pure ReS2 + Volatile Organics Escaped TempOpt->Result3

Caption: Troubleshooting workflow for mitigating side products during ReS2 synthesis.

Frequently Asked Questions (FAQs)

Q: What are the exact side products formed during the thermal decomposition of [NBu4][ReS4]? A: The decomposition yields both organic and inorganic side products. Organically, the thermal breakdown of the [NBu4]+ counterion produces tributylamine, 1-butene, and trace organic fumes 3. Inorganically, the reduction of Re(VII) to Re(IV) in ReS2 results in the release of elemental sulfur or hydrogen sulfide (if hydrogen donors are present from the solvent). In the presence of impurities or oxygen, carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur dioxide are also generated 3.

Q: Why use [NBu4][ReS4] instead of other rhenium precursors if it creates organic side products? A: [NBu4][ReS4] is a highly effective single-source precursor. The lipophilic [NBu4]+ cation dramatically enhances the solubility of the tetrathiorhenate anion in high-boiling non-polar organic solvents like 1-octadecene (ODE) [[1]](). This allows for a homogeneous liquid-phase colloidal synthesis, which is an absolute requirement for producing uniform, single-layer ReS2 nanosheets rather than bulk agglomerates 1.

ReactionPathway Precursor [NBu4][ReS4] Precursor Heat Thermal Energy (280-300 °C) Precursor->Heat CationDecomp [NBu4]+ Decomposition (Hofmann Elimination) Heat->CationDecomp AnionDecomp [ReS4]- Conversion Heat->AnionDecomp ReS2 ReS2 Nanosheets (Target Product) OrgByprod Tributylamine + 1-Butene CationDecomp->OrgByprod β-elimination AnionDecomp->ReS2 Main Pathway InorgByprod H2S / SO2 / ReOx (Side Products) AnionDecomp->InorgByprod Oxidation

Caption: Reaction pathway of [NBu4][ReS4] thermal decomposition and side product formation.

Quantitative Data Summary

The following table summarizes the decomposition profile of the precursor, allowing you to anticipate the physical state of side products at the target reaction temperature.

Table 1: Thermal Decomposition Profile of [NBu4][ReS4]

ComponentThermal EventPrimary Degradation PathwayMajor Side ProductsState at 280 °C
[NBu4]+ Cation >170 °CHofmann EliminationTributylamine, 1-ButeneVolatile Gas / Solvated Liquid
[ReS4]- Anion 280–300 °CThermal ReductionH2S, Elemental SulfurSolvated / Gaseous
Trace O2 Impurity VariableOxidationReOx, SO2, CO, CO2Toxic Fumes / Gas

Standard Operating Procedure (SOP): Phase-Pure ReS2 Synthesis

To ensure a self-validating system, this protocol includes specific visual and physical checkpoints. If a checkpoint fails, abort the run to prevent the accumulation of toxic rhenium oxides and sulfur dioxide 3.

Step 1: Solvent Degassing (Critical for preventing ReOx formation)

  • Add 10 mL of 1-octadecene (ODE) and 5 mL of oleylamine to a 3-neck Schlenk flask.

  • Heat the mixture to 120 °C under dynamic vacuum for 60 minutes. Self-Validation Checkpoint: The cessation of bubbling indicates that low-boiling impurities and dissolved oxygen have been successfully removed.

Step 2: Precursor Addition

  • Cool the flask to room temperature and backfill with ultra-high purity Argon.

  • Quickly add 0.1 mmol of [NBu4][ReS4] black crystals [[1]]().

  • Seal the flask and purge with Argon for an additional 10 minutes.

Step 3: Controlled Thermal Ramp

  • Heat the mixture to 280 °C at a strictly controlled rate of 5 °C/min under a continuous Argon flow. Causality: This slow ramp prevents violent outgassing of 1-butene and tributylamine during the Hofmann elimination of the cation 2.

Step 4: Isothermal Decomposition

  • Hold the temperature at 280 °C for 60 minutes. Self-Validation Checkpoint: The solution will transition to an opaque black suspension. This visual cue confirms the nucleation and growth of ReS2 nanosheets. The absence of white fumes in the exhaust trap confirms that oxygen was successfully excluded.

Step 5: Purification & Side-Product Removal

  • Cool the reaction to room temperature.

  • Add an excess of ethanol (anti-solvent) and centrifuge at 8000 rpm for 10 minutes. Causality: The ethanol selectively washes away the high-boiling ODE, unreacted oleylamine, and residual tributylamine side products, leaving the solid ReS2 nanosheets isolated at the bottom of the tube.

  • Repeat the washing step with a hexane/ethanol (1:3 ratio) mixture three times to ensure complete removal of organic residues.

References

  • American Elements - Tetrabutylammonium Tetrathiorhenate(VII). Available at: [Link]

  • Chemsrc - CAS#:16829-47-3 | TETRABUTYLAMMONIUM TETRATHIORHENATE (VII). Available at: [Link]

  • Li, Y., et al. (ResearchGate / Adv. Mater. 2019) - Photocatalysts: Colloidal Single‐Layer Photocatalysts for Methanol‐Storable Solar H2 Fuel. Available at: [Link]

Sources

Optimization

Optimizing reaction conditions for the synthesis of rhenium sulfide.

Welcome to the Rhenium Sulfide (ReS₂)$ Synthesis Support Center . As researchers and drug development professionals increasingly leverage 2D transition-metal dichalcogenides (TMDs) for advanced optoelectronics, photocata...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Rhenium Sulfide (ReS₂)$ Synthesis Support Center . As researchers and drug development professionals increasingly leverage 2D transition-metal dichalcogenides (TMDs) for advanced optoelectronics, photocatalysis, and energy storage, optimizing the synthesis of ReS₂ has become a critical bottleneck. Unlike MoS₂ or WS₂, ReS₂ exhibits a unique distorted triclinic 1T′ structure and lacks Bernal stacking, making its growth kinetics highly sensitive to precursor choices and thermodynamic conditions 1.

This guide provides authoritative, self-validating protocols and troubleshooting matrices for the two most prevalent synthesis methodologies: Chemical Vapor Deposition (CVD) and Hydrothermal Synthesis .

SECTION 1: Chemical Vapor Deposition (CVD) Optimization

CVD is the gold standard for synthesizing large-area, continuous ReS₂ thin films with high crystallinity. However, the anisotropic nature of ReS₂ often leads to discrete dendritic structures if reaction parameters are not tightly controlled 2.

Self-Validating CVD Protocol for Large-Area ReS₂ Films

This protocol is designed to prevent the formation of intermediate solid byproducts, ensuring a continuous film.

  • Precursor Loading: Place 10–15 mg of Rhenium trioxide (ReO₃) powder in an alumina boat positioned at the center of the quartz tube heating zone.

  • Substrate Calibration (Causality Step): Position a cleaned SiO₂/Si substrate downstream. To achieve a continuous horizontal film, the substrate must be placed at a distance of >10 cm from the ReO₃ source. Placing it closer (<5 cm) creates a high Re vapor environment, which thermodynamically favors the growth of vertical nanoflakes instead of a 2D film 3.

  • Atmosphere & Thermal Ramping: Purge the chamber with Argon (Ar) carrier gas. Ramp the furnace temperature to 400–700 °C.

  • Sulfurization (Causality Step): Introduce H₂S gas (e.g., 15 sccm) into the chamber. Why H₂S? Unlike elemental sulfur powder, H₂S gas reacts rapidly and directly with ReO₃ without producing intermediate products, which is the primary requirement for yielding highly uniform, continuous films over large areas 4.

  • System Validation: Verify the synthesis using Raman spectroscopy. A successful, high-quality ReS₂ film will exhibit characteristic Eg​ and Cp​ vibrational modes, specifically a sharp peak at ~210.3 cm⁻¹ with a full-width-at-half-maximum (FWHM) of ~8 cm⁻¹ 3.

CVD_Optimization ReO3 Precursor: ReO3 (Solid) Vaporization Vaporization Zone (T = 400-700°C) ReO3->Vaporization H2S Precursor: H2S (Gas) Reaction Direct Reaction: ReO3 + H2S -> ReS2 + H2O H2S->Reaction Vaporization->Reaction Substrate Substrate Deposition (SiO2/Si) Reaction->Substrate HighRe High Re Vapor (Short Distance) Substrate->HighRe Distance < 5 cm LowRe Low Re Vapor (Long Distance) Substrate->LowRe Distance > 10 cm Vertical Vertical ReS2 Nanoflakes HighRe->Vertical Horizontal Horizontal ReS2 Continuous Film LowRe->Horizontal

Fig 1: CVD reaction pathway and the effect of Re vapor concentration on ReS2 morphology.

CVD Troubleshooting FAQ

Q: Why is my CVD-grown ReS₂ film discontinuous and forming isolated flakes instead of a uniform layer? A: This is almost always caused by using elemental sulfur as the precursor. Elemental sulfur sulfurizes metal oxides slowly, leading to intermediate products and discontinuous discrete flakes. Switch your sulfur precursor to H₂S gas, which reacts directly and rapidly with ReO₃ to form continuous films 4.

Q: How can I control the orientation (vertical vs. horizontal) of ReS₂ nanoflakes? A: Orientation is dictated by the Rhenium vapor concentration, which you control via the ReO₃-to-substrate distance. A high Re vapor environment (distance < 5 cm) drives vertical nucleation. To force horizontal growth, increase the distance to > 10 cm to lower the Re concentration [[3]]().

Table 1: CVD Quantitative Optimization Parameters
ParameterOperating RangeMorphological/Chemical EffectOptimal Target for 2D Films
Sulfur Precursor S powder vs. H₂S gasS powder yields discontinuous flakes; H₂S yields continuous films.H₂S gas 4
Growth Temperature 400 °C – 700 °CHigher temps increase crystallinity but may induce multilayer stacking.450 °C for monolayers 5
Source-Substrate Distance 2 cm – 15 cmDetermines Re vapor concentration. Short distance = vertical flakes.> 10 cm 3

SECTION 2: Hydrothermal Synthesis Optimization

Hydrothermal synthesis is highly scalable and ideal for creating ReS₂ powders, nanosheets, and heterostructures (e.g., for photocatalysis or battery anodes). The challenge lies in preventing the nanosheets from heavily agglomerating.

Self-Validating Hydrothermal Workflow for ReS₂ Nanosheets

This protocol utilizes specific reducing agents and optional templates to control morphology.

  • Precursor Dissolution: Dissolve 134 mg of ammonium perrhenate (NH₄ReO₄), 190 mg of thiourea (CH₄N₂S), and 104 mg of hydroxylamine hydrochloride (NH₂OH·HCl) in 20 mL of deionized water under magnetic stirring for 30 minutes 6. Causality Note: NH₂OH·HCl is critical; it acts as a reducing agent to facilitate the reduction of Re(VII) to Re(IV) during the sulfurization process [[7]]().

  • Template Integration (Optional but Recommended): To prevent the ReS₂ from assembling into thick, agglomerated flower-like microspheres, disperse Carbon Black (CB) into the solution. The CB acts as a template, forcing the ReS₂ to grow as ultra-thin (1–4 layers) nanosheets on its surface 8.

  • Autoclave Reaction: Transfer the solution to a 50 mL polytetrafluoroethylene (Teflon)-lined autoclave. Seal and maintain at 200–240 °C for 12 to 48 hours 7.

  • Recovery: Cool naturally to room temperature. Wash the precipitate with absolute ethanol and deionized water three times via centrifugation to remove unreacted precursors, then dry at 60 °C.

  • System Validation: Perform X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). Validated ultra-thin ReS₂ will show a broad peak at 14.5° corresponding to the (002) plane, confirming the low-crystallinity triclinic phase typical of ultra-thin layered growth 8.

Hydrothermal_Workflow Precursors NH4ReO4 + Thiourea + NH2OH·HCl Dissolution Aqueous Dissolution (Stirring 30 min) Precursors->Dissolution Autoclave Teflon-Lined Autoclave (200-240°C, 12-48h) Dissolution->Autoclave Nucleation ReS2 Nucleation Autoclave->Nucleation Assembly Self-Assembly into Nanosheets Nucleation->Assembly Microspheres Flower-like Microspheres Assembly->Microspheres No Template Ultrathin Ultrathin ReS2@CB (1-4 Layers) Assembly->Ultrathin With Template Template Addition of Carbon Black (Optional) Template->Dissolution Surfactant/Support

Fig 2: Hydrothermal synthesis workflow and morphological control of ReS2 nanostructures.

Hydrothermal Troubleshooting FAQ

Q: In hydrothermal synthesis, my ReS₂ forms heavily agglomerated clumps instead of distinct ultra-thin nanosheets. How do I optimize this? A: Bare ReS₂ naturally self-assembles into highly agglomerated flower-like microspheres (50-100nm in diameter) due to high surface energy 9. To achieve ultra-thin (1-4 layer) nanosheets, you must introduce a structural template like Carbon Black (CB) into the precursor solution. The CB provides a high-surface-area substrate that interrupts the agglomeration process, forcing the ReS₂ to grow thinly across the carbon matrix 8.

Q: What is the optimal temperature and time for hydrothermal synthesis of highly crystalline ReS₂? A: The reaction must be maintained between 200 °C and 240 °C for 12 to 48 hours 7. Temperatures below 200 °C often fail to provide the activation energy required for complete sulfurization, resulting in amorphous ReS₂₋ₓ phases.

Table 2: Hydrothermal Quantitative Optimization Parameters
ParameterOperating RangeMorphological/Chemical EffectOptimal Target for Nanosheets
Reaction Temperature 180 °C – 240 °C<200°C yields amorphous phases; >200°C ensures triclinic 1T' phase.220 °C 6
Reaction Time 12 h – 48 hControls the self-assembly of nanosheets into microspheres.12 h – 24 h 7
Structural Template None vs. Carbon BlackUn-templated ReS₂ agglomerates; CB templates yield 1-4 layer sheets.Carbon Black (CB) 8

References

  • A Review on Rhenium Disulfide: Synthesis Approaches, Optical Properties, and Applications in Pulsed Lasers. NIH/PMC. 5

  • Large-Area CVD-Grown Sub-2 V ReS2 Transistors and Logic Gates. ACS Nano Letters. 4

  • Photocatalytic Applications of ReS2-Based Heterostructures. NIH/PMC. 7

  • Effects of Growth Parameters on the Morphology of ReS2 Nanoflakes Prepared by Chemical Vapor Deposition. IEEE Xplore. 3

  • Synthesis and electrocatalytic performance for hydrogen evolution reaction of ReSe2 nanosheets. Chalcogen. 9

  • High-performance hydrogen evolution reaction by ReS2/TiO2 hollow microcones created through microwave-hydrothermal consecutive synthesis. Journal of Materials Chemistry A (RSC). 6

  • Ultra-Thin ReS2 Nanosheets Grown on Carbon Black for Advanced Lithium-Ion Battery Anodes. MDPI. 8

  • Synthesis and Characterization of ReS2 and ReSe2 Layered Chalcogenide Single Crystals. Chemistry of Materials.1

  • Fabrication of 1D Te/2D ReS2 Mixed-Dimensional van der Waals p-n Heterojunction for High-Performance Phototransistor. ACS Nano. 2

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in Tetrabutylammonium Tetrathiorhenate(VII)

Welcome to the technical support center for the characterization of impurities in tetrabutylammonium tetrathiorhenate(VII), [N(C₄H₉)₄][ReS₄]. This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of impurities in tetrabutylammonium tetrathiorhenate(VII), [N(C₄H₉)₄][ReS₄]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the synthesis and analysis of this compound. As a versatile precursor in inorganic chemistry for synthesizing complex rhenium-sulfur clusters, ensuring its purity is paramount for reproducible and reliable experimental outcomes.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties, handling, and potential impurities associated with tetrabutylammonium tetrathiorhenate(VII).

Q1: What are the expected spectral characteristics of pure tetrabutylammonium tetrathiorhenate(VII)?

A1: Pure tetrabutylammonium tetrathiorhenate(VII) exhibits distinct spectral features that are crucial for its identification and purity assessment.

  • UV-Visible Spectroscopy: The electronic absorption spectrum is dominated by the [ReS₄]⁻ anion and is characterized by intense ligand-to-metal charge transfer (LMCT) bands.[1] A prominent peak is typically observed around 480 nm, which is responsible for its intense purple color.[1]

  • Raman Spectroscopy: The tetrahedral [ReS₄]⁻ anion has four fundamental vibrational modes that are all Raman active. The most intense peak corresponds to the symmetric stretching mode (ν₁), which is a hallmark of the Re-S bond.[1]

Q2: What are the common impurities that can arise during the synthesis of tetrabutylammonium tetrathiorhenate(VII)?

A2: The conventional synthesis involves the reaction of a perrhenate salt (e.g., NH₄ReO₄ or KReO₄) with a sulfide source in the presence of a tetrabutylammonium salt.[1] Impurities can be introduced from starting materials or formed as byproducts.

  • Unreacted Starting Materials: Residual perrhenate (ReO₄⁻) is a common impurity if the reaction does not go to completion.

  • Intermediate Species: Incomplete sulfidation can lead to the formation of oxo-thiospecies such as [ReO₃S]⁻, [ReO₂S₂]⁻, and [ReOS₃]⁻.

  • Decomposition Products: The tetrathiorhenate(VII) anion can be susceptible to decomposition, particularly in solution. Decomposition may lead to the formation of various sulfur-containing species.

Q3: How should tetrabutylammonium tetrathiorhenate(VII) be stored to minimize degradation?

A3: While the compound is relatively stable in air and moisture, proper storage is crucial to maintain its integrity.[1]

  • Inert Atmosphere: For long-term storage, it is advisable to keep the solid compound under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation.

  • Protection from Light: Store in a dark container to prevent potential photochemical degradation.

  • Temperature: Room temperature storage is generally acceptable for the solid. However, solutions may require refrigeration to slow down decomposition.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as this can lead to decomposition, potentially releasing sulfur oxides and rhenium oxides.[1]

Q4: What solvents are suitable for dissolving tetrabutylammonium tetrathiorhenate(VII)?

A4: The presence of the lipophilic tetrabutylammonium cation significantly enhances the solubility of the salt in non-polar organic solvents.[1] Common solvents include acetonitrile, dichloromethane, and tetrahydrofuran. The choice of solvent can be critical for subsequent reactions or analytical characterization, and its purity should be ensured to avoid introducing contaminants.

Section 2: Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the characterization of impurities in tetrabutylammonium tetrathiorhenate(VII).

Issue 1: Unexpected Peaks in the UV-Vis Spectrum

Symptom: The UV-Vis spectrum of your synthesized tetrabutylammonium tetrathiorhenate(VII) shows additional absorption bands besides the characteristic peak around 480 nm.

Potential Causes & Solutions:

Potential Cause Diagnostic Approach Proposed Solution
Presence of Oxo-thiospecies The intermediate oxo-thiospecies ([ReO₃S]⁻, [ReO₂S₂]⁻, [ReOS₃]⁻) have their own characteristic UV-Vis absorption bands at different wavelengths than the fully sulfided [ReS₄]⁻.Increase the reaction time or the amount of the sulfiding agent during synthesis to ensure complete conversion to tetrathiorhenate. Recrystallization from a suitable solvent system may also help in purifying the product.
Decomposition Products Decomposition of the tetrathiorhenate anion can lead to various sulfur species, which may absorb in the UV region. This is more likely to occur in solution over time.Analyze the sample immediately after dissolution. If decomposition is suspected, techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector can be used to separate and identify the different species.
Solvent Impurities The solvent used for analysis may contain impurities that absorb in the UV-Vis range.Run a blank spectrum of the solvent to check for any background absorbance. Use high-purity, spectroscopy-grade solvents.

Experimental Workflow: Identifying Unknown Peaks in UV-Vis Spectrum

start Unexpected Peak in UV-Vis Spectrum check_solvent Run Solvent Blank start->check_solvent solvent_impure Solvent Impurity Detected check_solvent->solvent_impure use_pure_solvent Use High-Purity Solvent solvent_impure->use_pure_solvent Yes no_solvent_impurity No Solvent Impurity solvent_impure->no_solvent_impurity No reanalyze Re-analyze Sample use_pure_solvent->reanalyze check_literature Compare Spectrum with Literature Data for Oxo-thiospecies no_solvent_impurity->check_literature match_found Match Found? check_literature->match_found incomplete_synthesis Incomplete Synthesis Suspected match_found->incomplete_synthesis Yes no_match No Match Found match_found->no_match No optimize_synthesis Optimize Synthesis Conditions incomplete_synthesis->optimize_synthesis consider_decomposition Consider Decomposition Products no_match->consider_decomposition hplc_uv Perform HPLC-UV Analysis consider_decomposition->hplc_uv

Caption: Troubleshooting workflow for unexpected UV-Vis spectral peaks.

Issue 2: Low Purity Determined by Elemental Analysis

Symptom: The results from elemental analysis (C, H, N, S, Re) do not match the theoretical values for C₁₆H₃₆NReS₄.

Potential Causes & Solutions:

Potential Cause Diagnostic Approach Proposed Solution
Residual Solvents Thermogravimetric Analysis (TGA) can reveal weight loss at temperatures below the decomposition point of the compound, indicating the presence of trapped solvent molecules.Dry the sample under high vacuum for an extended period. If the solvent is strongly coordinated, recrystallization from a different solvent system may be necessary.
Inorganic Salt Impurities The presence of unreacted starting materials like KReO₄ or byproducts like potassium sulfide will alter the elemental composition. Inductively Coupled Plasma (ICP) analysis can be used to quantify inorganic contaminants.Purify the product by recrystallization from a solvent in which the inorganic impurities are insoluble. Washing the solid product with a suitable solvent can also be effective.
Incorrect Stoichiometry of the Anion As discussed in Issue 1, incomplete sulfidation can lead to a mixture of [ReOₓS₄₋ₓ]⁻ species, which will affect the sulfur and rhenium percentages.Optimize the synthetic procedure to ensure complete sulfidation. Monitor the reaction progress using techniques like UV-Vis or Raman spectroscopy.
Issue 3: Broad or Multiple Peaks in the ¹H NMR Spectrum

Symptom: The ¹H NMR spectrum, which should show clean signals for the tetrabutylammonium cation, exhibits broad peaks or additional, unexpected signals.

Potential Causes & Solutions:

Potential Cause Diagnostic Approach Proposed Solution
Paramagnetic Impurities The presence of even trace amounts of paramagnetic species can cause significant broadening of NMR signals. Rhenium in a different oxidation state could be a potential paramagnetic impurity.Electron Paramagnetic Resonance (EPR) spectroscopy can be used to detect paramagnetic species. Purification methods such as column chromatography or recrystallization can remove these impurities.
Cation Exchange If other quaternary ammonium salts were used during synthesis (e.g., as a phase-transfer catalyst), a mixture of cations may be present in the final product.Review the synthetic procedure for any potential sources of other quaternary ammonium salts. Purification by recrystallization may help to isolate the desired product. Mass spectrometry can be used to identify the different cations present.
Decomposition of the Cation While less common, the tetrabutylammonium cation can undergo decomposition under harsh conditions, leading to a mixture of organic species.Use milder reaction and workup conditions. Characterize the organic byproducts using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to understand the decomposition pathway.

Logical Relationship: Purity Assessment Techniques

cluster_anion Anion ([ReS₄]⁻) Characterization cluster_cation Cation ([N(C₄H₉)₄]⁺) Characterization cluster_overall Overall Purity & Impurity Profile uv_vis UV-Vis Spectroscopy (Electronic Transitions) elemental_s Elemental Analysis (S, Re) (Stoichiometry) uv_vis->elemental_s Corroborates raman Raman Spectroscopy (Vibrational Modes) raman->elemental_s Corroborates hplc HPLC (Separation of Species) elemental_s->hplc Informs nmr ¹H & ¹³C NMR (Structure & Purity) elemental_chn Elemental Analysis (C, H, N) (Stoichiometry) nmr->elemental_chn Corroborates elemental_chn->hplc Informs tga TGA (Residual Solvents) tga->elemental_chn Affects icp ICP-MS/AES (Inorganic Impurities) icp->elemental_s Affects

Caption: Interrelation of analytical techniques for purity assessment.

Section 3: Experimental Protocols

Protocol 1: Purification of Tetrabutylammonium Tetrathiorhenate(VII) by Recrystallization

This protocol describes a general procedure for the purification of the title compound to remove common impurities.

  • Solvent Selection: Choose a solvent in which the tetrabutylammonium tetrathiorhenate(VII) is soluble at elevated temperatures but sparingly soluble at room temperature or below. A good starting point is a mixture of a polar and a non-polar solvent, such as acetonitrile/diethyl ether or dichloromethane/hexane.

  • Dissolution: In a clean, dry flask, dissolve the crude product in a minimum amount of the chosen hot solvent or solvent mixture.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in a refrigerator or freezer.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold, non-polar solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References

  • Varga, D., & Horváth, A. K. (2007). Kinetics and mechanism of the decomposition of tetrathionate ion in alkaline medium. Inorganic chemistry, 46(18), 7654–7661. Retrieved from [Link]

  • TETRABUTYLAMMONIUM TETRATHIORHENATE (VII) — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Moyo, T., et al. (2021). The Solution Interaction of Tetrathionate Ions and Sodium Isobutyl Xanthate and Its Effect on the Flotation of Galena and Chalcopyrite. Minerals, 11(2), 204. Retrieved from [Link]

  • Varga, D., & Horváth, A. K. (2007). Kinetics and Mechanism of the Decomposition of Tetrathionate Ion in Alkaline Medium. Inorganic Chemistry, 46(18), 7654-7661. Retrieved from [Link]

  • Roland, L., & Hefter, G. (2004). A Kinetic Study of Rearrangement and Degradation Reactions of Tetrathionate and Trithionate in Near-Neutral Solutions. Journal of Solution Chemistry, 33(9), 1081-1096. Retrieved from [Link]

  • Spanu, D., et al. (2021). Editorial: Advances in Analytical Techniques and Methodology for Chemical Speciation Study. Frontiers in Chemistry, 9, 798533. Retrieved from [Link]

  • General synthesis of 18+ - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • CN111960948B - Synthesis process of tetrabutylammonium bromide - Google Patents. (n.d.).
  • Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]

  • TETRABUTYLAMMONIUM TETRATHIORHENATE (VII), 99 — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Stern, K. H. (1972). High Temperature Properties and Decomposition of Inorganic Salts Part 3, Nitrates and Nitrites. Journal of Physical and Chemical Reference Data, 1(3), 747-772. Retrieved from [Link]

  • Kassner, J. L., & Kassner, E. E. (2002). Preparation of Stable Sodium Thiosulfate Solutions. Journal of Chemical Education, 79(5), 607. Retrieved from [Link]

  • Hogrefe, R. I., et al. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Nucleic Acids Research, 21(20), 4739-4741. Retrieved from [Link]

  • Ostrovskii, V. A., et al. (2020). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 89(8), 833-863. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Tetrabutylammonium Tetrathiorhenate(VII) vs. Alternative Salts: A Technical Comparison Guide

Introduction to Tetrathiorhenate(VII) Chemistry The tetrathiorhenate(VII) anion ([ReS₄]⁻) is a cornerstone building block in inorganic chemistry, widely utilized as a precursor for heterometallic clusters, hydrodesulfuri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Tetrathiorhenate(VII) Chemistry

The tetrathiorhenate(VII) anion ([ReS₄]⁻) is a cornerstone building block in inorganic chemistry, widely utilized as a precursor for heterometallic clusters, hydrodesulfurization (HDS) catalyst models, and complex rhenium-sulfur materials[1]. Because the[ReS₄]⁻ core is highly reactive and sensitive to its electrostatic environment, the choice of counter-cation—such as tetrabutylammonium ([Bu₄N]⁺), tetraethylammonium ([Et₄N]⁺), or tetraphenylphosphonium ([Ph₄P]⁺)—dictates the salt's solubility, crystallographic stability, and downstream synthetic utility[2].

This guide provides a rigorous comparison of [Bu₄N][ReS₄] against its alternatives, detailing the mechanistic causality behind its superior performance in solution-phase organometallic synthesis.

Comparative Data Analysis

To select the optimal [ReS₄]⁻ salt for a given workflow, researchers must balance solvent compatibility with crystallographic order. The table below summarizes the quantitative and qualitative properties of the most common tetrathiorhenate salts.

Property[Bu₄N][ReS₄][Et₄N][ReS₄][Ph₄P][ReS₄]Alkali Salts (Na⁺/K⁺)
Solubility Profile Excellent in non-polar (Toluene, CH₂Cl₂) and polar aprotic solvents[1].Soluble in polar aprotic (CH₃CN, DMF); poor in non-polar solvents.Moderate in CH₂Cl₂; poor in aliphatic hydrocarbons.Highly soluble in water; insoluble in organic solvents.
RT Crystal Structure OrderedDisordered (P6₃mc space group)[2]OrderedHighly hygroscopic / Unstable
Phase Transitions None near RTComplex transitions at 285 K (to P2₁ pseudo-merohedral twin)[2]None near RTN/A (Lack of reliable synthesis)[2]
Primary Application Phase-transfer catalysis, non-polar organometallic synthesis[1].Solid-state studies, polar solvent reactions.X-ray crystallography standards.Aqueous biological assays (rare).

Mechanistic Insights: Causality in Cation Selection

The Lipophilic Shielding Effect

The primary advantage of [Bu₄N][ReS₄] over [Et₄N][ReS₄] lies in the extended lipophilic bulk of the tetrabutylammonium cation. The four butyl chains create a hydrophobic shield around the highly polarizable [ReS₄]⁻ anion. This shielding significantly lowers the lattice energy of the crystal, facilitating rapid dissolution in non-polar organic solvents like toluene and dichloromethane[1]. In contrast, the shorter ethyl chains in[Et₄N]⁺ do not adequately disrupt the electrostatic lattice, restricting its solubility to more polar solvents like acetonitrile, which can competitively coordinate and interfere with delicate organometallic reactions.

Crystallographic Stability and Phase Transitions

From a structural perspective, [Et₄N][ReS₄] exhibits severe crystallographic disorder at room temperature (space group P6₃mc) and undergoes a complex phase transition at 285 K to a monoclinic P2₁ pseudo-merohedral twin[2]. This structural flux can complicate variable-temperature spectroscopic studies. The larger[Bu₄N]⁺ cation, however, locks the [ReS₄]⁻ anion into a strictly ordered lattice at room temperature, preventing the rotational disorder and sublattice melting observed in smaller tetraalkylammonium salts.

PhaseTransition ReS4 [ReS4]- Anion Core Bu4N [Bu4N]+ Cation (High Steric Bulk) ReS4->Bu4N Pairing Et4N [Et4N]+ Cation (Low Steric Bulk) ReS4->Et4N Pairing Ordered Ordered Lattice (RT) Stable for Spectroscopy Bu4N->Ordered Steric Locking Disordered Disordered Lattice (RT) P63mc Space Group Et4N->Disordered Rotational Freedom Twin Phase Transition (<285 K) P21 Pseudo-Merohedral Twin Disordered->Twin Cooling

Fig 1: Cation-dependent crystallographic stability and phase transition logic.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols for synthesizing[Bu₄N][ReS₄] and [Et₄N][ReS₄] are designed as self-validating systems. Each critical step includes a physical or spectroscopic checkpoint to confirm the reaction trajectory.

Protocol A: Synthesis of [Bu₄N][ReS₄]

Objective: Isolate highly soluble, ordered[Bu₄N][ReS₄] for non-polar solvent applications.

  • Precursor Dissolution: Dissolve 1.0 mmol of ammonium perrhenate (NH₄ReO₄) in 20 mL of deionized water containing 2.0 mL of concentrated aqueous ammonia.

  • Sulfidation: Bubble pure H₂S gas through the solution at a steady rate for 45 minutes at room temperature.

    • Validation Checkpoint 1: The solution must transition from colorless to a deep purple/black color. This optical shift confirms the complete displacement of oxo ligands by sulfido ligands to form the [ReS₄]⁻ core.

  • Cation Exchange: Slowly add a solution of 1.2 mmol tetrabutylammonium bromide ([Bu₄N]Br) dissolved in 10 mL of water.

    • Validation Checkpoint 2: Immediate precipitation of a dark, crystalline solid indicates successful cation metathesis. The bulky [Bu₄N]⁺ forces the salt out of the aqueous phase.

  • Isolation: Filter the precipitate, wash sequentially with cold water, ethanol, and diethyl ether, then dry under vacuum.

  • Spectroscopic Validation: Record the IR spectrum (ATR or KBr pellet). A strong, sharp absorption band at ~490 cm⁻¹ (Re=S stretching) with no bands in the 800-1000 cm⁻¹ region (absence of Re=O) validates the purity of the tetrathiorhenate(VII) anion.

Protocol B: Synthesis and Crystallization of [Et₄N][ReS₄]

Objective: Prepare [Et₄N][ReS₄] for solid-state phase transition studies[2].

  • Sulfidation: Follow Steps 1 and 2 from Protocol A to generate the aqueous [ReS₄]⁻ intermediate.

  • Cation Exchange: Add 1.2 mmol of tetraethylammonium bromide ([Et₄N]Br) in water. Collect the resulting precipitate.

  • Crystallization: Dissolve the crude [Et₄N][ReS₄] in a minimum volume of anhydrous acetonitrile (CH₃CN). Allow the solvent to slowly evaporate in air at exactly 297 K.

    • Validation Checkpoint: The formation of hexagonal crystals validates the P6₃mc disordered α-phase. Cooling these crystals below 285 K under a polarized light microscope will reveal domain splitting, confirming the transition to the twinned monoclinic γ-phase[2].

ApplicationWorkflow Start [Bu4N][ReS4] Precursor Solvent Dissolve in Toluene/DCM (Enabled by Bu4N+) Start->Solvent Path1 Add Electrophilic Metals (e.g., Cu, Ag, Fe) Solvent->Path1 Path2 Add Unsaturated Organics (Alkynes, Alkenes) Solvent->Path2 Product1 Heterometallic Re-S Clusters (Catalyst Models) Path1->Product1 Cluster Assembly Product2 Re-S Organic Adducts (HDS Pathway Models) Path2->Product2 S-C Bond Formation

Fig 2: Downstream synthetic workflows enabled by the high solubility of [Bu₄N][ReS₄].

Conclusion

While [Et₄N][ReS₄] and[Ph₄P][ReS₄] serve niche roles in solid-state physics and crystallography, Tetrabutylammonium tetrathiorhenate(VII) remains the premier choice for synthetic chemists. Its unique combination of high lipophilicity, room-temperature crystallographic order, and robust stability in non-polar media makes it an indispensable precursor for advancing transition-metal sulfide catalysis and materials science[1][3].

References

  • IUCr Journals. "Phase transition and structures of the twinned low-temperature phases of (Et₄N)[ReS₄]." Acta Crystallographica Section C, 2019. Available at:[Link]

  • Rauchfuss, T. B. "Research on Soluble Metal Sulfides: From Polysulfido Complexes to Functional Models for the Hydrogenases." University of Illinois at Urbana-Champaign, 2003. Available at:[Link]

Sources

Comparative

Alternative methods for synthesizing rhenium disulfide thin films.

An authoritative analysis of rhenium disulfide (ReS2) synthesis requires navigating a unique thermodynamic landscape. Unlike group-VI transition metal dichalcogenides (TMDs) such as MoS2 or WS2, ReS2 is characterized by...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative analysis of rhenium disulfide (ReS2) synthesis requires navigating a unique thermodynamic landscape. Unlike group-VI transition metal dichalcogenides (TMDs) such as MoS2 or WS2, ReS2 is characterized by a distorted 1T crystal structure, unusually weak interlayer coupling, and a direct bandgap that persists from the bulk down to the monolayer.

However, synthesizing ReS2 presents a severe thermodynamic challenge: Rhenium possesses one of the highest melting points of all transition metals (~3180 °C), while sulfur has a remarkably low melting point (~155 °C). This vast thermal disparity renders traditional co-evaporation methods highly inefficient. To overcome this, materials scientists and drug development professionals have engineered alternative synthesis routes tailored to specific downstream applications—ranging from high-mobility optoelectronics to biocompatible theranostic agents.

This guide objectively compares the three leading alternative methodologies for ReS2 synthesis: Chemical Vapor Deposition (CVD) , Liquid-Phase Exfoliation (LPE) , and Room-Temperature Aqueous Sulfidation .

Chemical Vapor Deposition (CVD): The Optoelectronic Standard

For applications requiring continuous, high-crystallinity thin films (e.g., field-effect transistors and photodetectors), CVD is the premier bottom-up approach. Because pure metallic rhenium cannot be easily vaporized, researchers utilize transition metal oxides to bridge the melting point gap [1].

The Causality of the Method: By substituting pure Rhenium with Rhenium Trioxide (ReO3) or Rhenium Heptoxide (Re2O7), the sublimation temperature is drastically lowered. This allows the Rhenium precursor to vaporize concurrently with the Sulfur powder at achievable furnace temperatures (450 °C – 700 °C). The low-pressure environment ensures a controlled mean free path for the vaporized precursors, promoting uniform nucleation on the substrate rather than chaotic gas-phase aggregation [2].

Self-Validating Experimental Protocol:

  • Substrate Preparation: Clean mica or SiO2/Si substrates using sequential ultrasonication in acetone, isopropyl alcohol, and deionized water.

  • Precursor Loading: Place 10 mg of ReO3 powder in the central high-temperature zone of a tube furnace. Place 200 mg of Sulfur powder in the upstream low-temperature zone.

  • Atmospheric Control: Purge the quartz tube with Argon (Ar) gas for 15 minutes to eliminate oxygen, which would otherwise form unwanted ReO2 or ReO3 surface defects. Maintain a steady Ar carrier flow (e.g., 50 sccm).

  • Thermal Ramping: Heat the Sulfur zone to 150–200 °C and the ReO3 zone to 450–700 °C.

  • Deposition & Annealing: Hold the peak temperature for 10–30 minutes to allow the sulfurization reaction to complete on the substrate surface. Cool naturally to room temperature under continuous Ar flow.

Liquid-Phase Exfoliation (LPE): The Theranostic & Biomedical Route

In drug development and nanomedicine, ReS2 is highly valued for its strong near-infrared (NIR) absorption and photothermal conversion efficiency (PTCE). However, CVD-grown films on rigid substrates are useless for in vivo applications. Liquid-Phase Exfoliation (LPE) is a top-down method used to generate stable, colloidal ReS2 nanosheets suitable for intravenous injection and tumor targeting [3].

The Causality of the Method: LPE relies on acoustic cavitation. When high-intensity ultrasound waves propagate through a solvent, they create microbubbles that violently collapse. This generates localized shear forces that overcome the weak van der Waals forces between ReS2 layers without breaking the strong covalent in-plane bonds. Using N-Methyl-2-pyrrolidone (NMP) is critical; its surface tension closely matches the surface energy of ReS2, minimizing the enthalpy of mixing and preventing the exfoliated flakes from re-aggregating [3].

Self-Validating Experimental Protocol:

  • Dispersion: Add 80 mg of bulk ReS2 crystals to 80 mL of NMP solvent.

  • Ultrasonic Cavitation: Process the mixture using a probe sonicator (1200 W) for 10 hours. Crucial Step: Use a pulsed cycle (2s ON, 4s OFF) and maintain the vessel in an ice bath. This prevents the solvent from boiling and protects the structural integrity of the nanosheets from thermal degradation.

  • Primary Sorting (Debris Removal): Centrifuge the resulting dark suspension at 3,000 rpm for 20 minutes. Discard the sediment, which contains unexfoliated bulk crystals.

  • Secondary Sorting (Nanosheet Isolation): Centrifuge the collected supernatant at 11,000 rpm for 30 minutes. The resulting supernatant contains highly uniform, few-layer ReS2 nanosheets (average thickness ~3 nm, lateral size 50–100 nm).

LPE Bulk Bulk ReS2 + NMP Solvent Sonic Probe Sonication (10h, Ice Bath) Bulk->Sonic Cent1 Centrifugation 1 (3000 rpm) Sonic->Cent1 Discard Discard Sediment Cent1->Discard Bulk Cent2 Centrifugation 2 (11,000 rpm) Cent1->Cent2 Sup. Product Colloidal ReS2 Supernatant Cent2->Product

Step-by-step workflow for Liquid-Phase Exfoliation (LPE) of colloidal ReS2 nanosheets.

Room-Temperature Aqueous Sulfidation: The Green Chemistry Approach

Traditional synthesis requires massive energy inputs. A recently developed bottom-up approach achieves ReS2 synthesis at room temperature through the direct sulfidation of aqueous perrhenate [4].

The Causality of the Method: By abandoning elemental Rhenium and Sulfur in favor of highly reactive ionic precursors—ammonium perrhenate (NH4ReO4) and sodium sulfide nonahydrate (Na2S·9H2O)—the thermodynamic activation energy is bypassed. The hydrated sulfide acts as a potent reducing and sulfidizing agent, facilitating a direct chemical conversion into 1T' ReS2 at 22 °C without the need for catalysts or toxic solvents [4].

Self-Validating Experimental Protocol:

  • Precursor Preparation: Weigh 0.0503 g (0.188 mmol) of NH4ReO4 and 0.0903 g (0.376 mmol) of Na2S·9H2O.

  • Mechanical Activation: Separately grind both precursors into fine powders using an agate mortar to maximize the reactive surface area.

  • Ambient Reaction: Combine the powders in a glass vessel under ambient atmospheric conditions (22 °C, ~70% humidity). Mix continuously.

  • Product Evolution: A dark brown product will form almost immediately. Allow the reaction to proceed for up to 600 minutes to ensure maximum conversion. Wash with doubly distilled water to remove sodium and ammonium byproducts.

Quantitative Performance Comparison

The following table synthesizes the experimental outcomes of the three methodologies, allowing researchers to select the optimal route based on their specific performance metrics.

Synthesis MethodOperating TempPrecursorsAverage ThicknessPrimary ApplicationKey Performance Metric
CVD 450 °C – 700 °CReO3 / Re2O7 + S0.7 nm (Monolayer)Photodetectors, FETsResponsivity: 604 A/W; Response Time: 2 ms[2]
LPE ~0 °C (Ice Bath)Bulk ReS2 + NMP~3.0 nm (Few-layer)Photothermal TherapyPhotothermal Conversion Efficiency: 42% [3]
Aqueous Sulfidation 22 °C (Ambient)NH4ReO4 + Na2S·9H2OBulk / NanopowderCatalysis, Energy StorageStoichiometric Yield: ReS2.13 (Defect-rich 1T') [4]

Synthesis Selection Matrix

To streamline experimental design, the following logical matrix dictates the optimal synthesis pathway based on the target application's physical requirements.

G Start ReS2 Synthesis Selection Matrix Opto Optoelectronics & Photonics Start->Opto Bio Biomedicine & Theranostics Start->Bio CVD Chemical Vapor Deposition (High Crystallinity, Large Area) Opto->CVD LPE Liquid-Phase Exfoliation (Colloidal, Biocompatible) Bio->LPE Aqueous Aqueous Sulfidation (Low Energy, Scalable Powder) Bio->Aqueous

Decision matrix for selecting ReS2 synthesis methods based on target application.

References

  • Fadhel, M.M., et al. "A Review on Rhenium Disulfide: Synthesis Approaches, Optical Properties, and Applications in Pulsed Lasers." Nanomaterials (MDPI). Available at:[1]

  • Hafeez, M., et al. "Large-Area Bilayer ReS2 Film/Multilayer ReS2 Flakes Synthesized by Chemical Vapor Deposition for High Performance Photodetectors." Academia.edu. Available at:[2]

  • Miao, Z.H., et al. "Promising Colloidal Rhenium Disulfide Nanosheets: Preparation and Applications for In Vivo Breast Cancer Therapy." Nanomaterials (SciSpace). Available at:[3]

  • Borowiec, J., et al. "Room temperature synthesis of ReS2 through aqueous perrhenate sulfidation." Queen Mary University of London. Available at:[4]

Sources

Validation

Advantages of using [NBu4][ReS4] over other rhenium precursors.

The Definitive Guide to Rhenium Precursors: Why [NBu4][ReS4] is Revolutionizing ReS2 Synthesis Introduction The synthesis of high-quality two-dimensional transition metal dichalcogenides (TMDs), particularly rhenium disu...

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Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Rhenium Precursors: Why [NBu4][ReS4] is Revolutionizing ReS2 Synthesis

Introduction

The synthesis of high-quality two-dimensional transition metal dichalcogenides (TMDs), particularly rhenium disulfide (ReS2), has become a critical focal point for researchers in optoelectronics, electrocatalysis, and advanced materials development. Unlike traditional TMDs (e.g., MoS2 or WS2), ReS2 exhibits a unique distorted 1T structure with unusually weak interlayer van der Waals coupling, granting it a thickness-independent direct bandgap.

However, the bottleneck in scaling ReS2 applications lies in precursor chemistry . Historically, researchers have relied on dual-source chemical vapor deposition (CVD) using precursors like ammonium perrhenate (NH4ReO4) or dirhenium decacarbonyl (Re2(CO)10). These methods are plagued by kinetic mismatches, toxic byproducts, and the thermodynamic hurdle of cleaving Re-O or Re-C bonds.

As a Senior Application Scientist, I advocate for the transition to Tetrabutylammonium tetrathiorhenate(VII) — [NBu4][ReS4] . This guide objectively compares [NBu4][ReS4] against traditional alternatives, detailing the mechanistic causality that makes it a superior single-source precursor (SSP) for modern nanomaterial synthesis.

Mechanistic Advantages of [NBu4][ReS4]

The superiority of [NBu4][ReS4] is rooted in its molecular architecture, which dictates its thermodynamic and kinetic behavior during decomposition.

  • Pre-Formed Metal-Chalcogen Bonds (The SSP Advantage): Traditional synthesis requires a highly reactive, often toxic sulfur source (like H2S gas or vaporized sulfur powder) to sulfurize a rhenium core[1]. [NBu4][ReS4] inherently contains pre-formed Re-S bonds. Upon thermal activation, the precursor bypasses the complex nucleation kinetics of dual-source methods, directly yielding ReS2 without the risk of stoichiometric imbalances[2].

  • Bypassing Oxygen-Induced Defects: When using NH4ReO4, the high oxidation state of Re (+7) combined with the presence of oxygen frequently leads to competitive side reactions, producing unwanted ReO2 or ReO3 byproducts that degrade the crystal quality[3][4]. [NBu4][ReS4] is completely oxygen-free, ensuring phase-pure sulfide generation.

  • Steric Hindrance and Solvent Compatibility: The bulky tetrabutylammonium cation ([NBu4]+) dramatically enhances the precursor's solubility in non-polar, high-boiling organic solvents such as 1-octadecene (ODE) and oleylamine[5]. This solubility enables homogeneous colloidal wet-chemical synthesis at significantly lower temperatures (~300 °C) compared to the harsh conditions (>600 °C) required for CVD[2][3].

Comparative Analysis of Rhenium Precursors

To objectively evaluate precursor performance, we must look at the required reaction conditions and the resulting material morphology.

PrecursorTypeRequired S-SourceTypical Temp (°C)Primary Synthesis RouteTypical Product Quality & Morphology
[NBu4][ReS4] Single-SourceNone (Inherent)300 – 360Colloidal Wet-ChemicalHigh-purity, single-layer ReS2 nanosheets[2][5].
NH4ReO4 Dual-SourceH2S or S powder600 – 800CVDBulk/thick flakes; prone to ReOx impurities[3][4].
Re2(CO)10 Dual-SourceS powder650 – 850MOCVDHollow, fullerene-like ReS2 nanoparticles[6].
ReCl5 Dual-SourceH2S> 700CVD / CVTHighly corrosive byproducts (HCl); defective crystals.

Pathway Visualizations

Workflow N1 [NBu4][ReS4] (Single-Source) M1 Colloidal Synthesis (Mild, ~300°C) N1->M1 N2 NH4ReO4 (Dual-Source) M2 CVD + H2S/S (Harsh, >600°C) N2->M2 N3 Re2(CO)10 (Dual-Source) M3 MOCVD + S (Harsh, 650-850°C) N3->M3 O1 High-Purity Single-Layer ReS2 (No Oxide Byproducts) M1->O1 O2 Bulk/Defective ReS2 (Prone to Oxide Impurities) M2->O2 O3 Fullerene-like Hollow ReS2 M3->O3

Fig 1: Reaction pathway comparison between single-source and dual-source rhenium precursors.

Mechanism S1 [NBu4][ReS4] in Oleylamine/ODE S2 Thermal Activation (~300°C) S1->S2 Heat S3 Cleavage of [NBu4]+ & Re-S Nucleation S2->S3 Decomposition S4 Steric Hinderance by Oleylamine S3->S4 Capping S5 Single-Layer ReS2 Nanosheets S4->S5 Stacking Prevented

Fig 2: Mechanistic thermal decomposition pathway of [NBu4][ReS4] into single-layer ReS2.

Self-Validating Experimental Protocol: Colloidal Synthesis of ReS2

To demonstrate the practical superiority of [NBu4][ReS4], the following protocol outlines a self-validating, one-pot colloidal synthesis designed to exclusively yield single-layer ReS2 nanosheets[2][5][7].

Objective: Synthesize phase-pure, single-layer ReS2 utilizing a stacking-hinderable colloidal strategy.

Materials Required:

  • [NBu4][ReS4] (Tetrabutylammonium tetrathiorhenate), 0.1 mmol

  • Oleylamine (OAm), 7 mL (Acts as both a coordinating solvent and a mild reducing agent)

  • 1-Octadecene (ODE), 8 mL (High-boiling non-coordinating solvent)

  • Anhydrous Ethanol and Hexane (For purification)

Step-by-Step Methodology:

  • Precursor Solubilization: In a 50 mL three-neck round-bottom flask, combine 0.1 mmol of [NBu4][ReS4] with 7 mL of OAm and 8 mL of ODE.

    • Causality Check: The bulky[NBu4]+ cation ensures immediate and complete dissolution in the OAm/ODE matrix, preventing localized concentration gradients that cause bulk crystal formation.

  • Degassing (Critical Step): Seal the system and purge with ultra-high purity Argon (or N2) at 120 °C for 30 minutes under magnetic stirring.

    • Causality Check: Removing residual oxygen and moisture prevents the competitive oxidation of Re(VII), ensuring that the final product is free of ReO2 defects.

  • Controlled Thermal Decomposition: Ramp the temperature to 300–320 °C at a controlled rate of 10 °C/min under continuous inert gas flow. Hold at the target temperature for 1 hour.

    • Causality Check: At ~300 °C, the [NBu4]+ cations thermally cleave. The pre-existing Re-S bonds nucleate directly into ReS2. Concurrently, OAm molecules bind to the planar surfaces of the growing ReS2, providing steric hindrance that physically prevents c-axis van der Waals stacking[2].

  • Quenching & Precipitation: Remove the heating mantle and allow the reaction to cool naturally to room temperature. Add an excess of anhydrous ethanol (approx. 30 mL) to disrupt the steric stabilization, forcing the nanosheets to precipitate.

  • Isolation: Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant.

  • Redispersion: Redisperse the resulting black pellet in a non-polar solvent such as chloroform or hexane. The solution should be optically clear but dark, indicating successful exfoliation of single-layer nanosheets.

Conclusion

For researchers aiming to synthesize high-fidelity, single-layer ReS2, the choice of precursor dictates the thermodynamic limits of the experiment. Traditional precursors like NH4ReO4 and Re2(CO)10 force reliance on harsh, dual-source environments that compromise material purity and morphology. By utilizing [NBu4][ReS4] , scientists leverage the power of pre-formed metal-chalcogen bonds and exceptional organic solubility, unlocking mild, one-pot colloidal pathways that yield pristine 2D materials.

References

  • Li, Y., Yin, Z., Jia, G., et al. (2019). "Colloidal Single-Layer Photocatalysts for Methanol-Storable Solar H2 Fuel." Advanced Materials, 31(49), 1905540. URL:[Link]

  • Zhang, J., et al. (2016). "Controlled synthesis of ReS2 films." Nanoscale, Peking University. URL:[Link]

  • Etzkorn, J., et al. (2008). "Large Scale MOCVD Synthesis of Hollow ReS2 Nanoparticles with Nested Fullerene-Like Structure." Chemistry of Materials, 20(10), 3463-3467. URL:[Link]

  • University of Latvia. (2021). "Synthesis and characterization of GaN/ReS2, ZnS/ReS2 and ZnO/ReS2 core/shell nanowire heterostructures." URL:[Link]

  • University of Southampton. (2020). "Molecular Precursors for the Electrodeposition of 2D-Layered Metal Chalcogenides for Next Generation Electronics." URL:[Link]

Sources

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